molecular formula C26H25N5O3 B15573944 AZ-PFKFB3-67

AZ-PFKFB3-67

Numéro de catalogue: B15573944
Poids moléculaire: 455.5 g/mol
Clé InChI: NDIKFKQBWGMLCA-DEOSSOPVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZ-PFKFB3-67 is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKFKQBWGMLCA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document details its molecular interactions, cellular effects, and preclinical efficacy, with a focus on its dual role in cancer and angiogenesis.

Core Mechanism of Action: Selective PFKFB3 Inhibition

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the kinase activity of PFKFB3.[1] PFKFB3 is a critical enzyme in the regulation of glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, thereby downregulating glycolytic flux.[3][4] This targeted inhibition of a key metabolic checkpoint forms the basis of its therapeutic potential in diseases characterized by metabolic dysregulation, such as cancer.

A noteworthy aspect of this compound's mechanism is its ability to inhibit angiogenesis through pathways independent of glycolysis in endothelial cells.[3][5] This discovery reveals a more complex and multifaceted role for PFKFB3 in cellular processes beyond metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activity and binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay Type
PFKFB311-Kinase Assay
PFKFB2159-Kinase Assay
PFKFB11130-Kinase Assay
Fructose-1,6-bisphosphate formation281A549Cellular Assay

Data sourced from[6][7]

Table 2: Binding Affinity of this compound to PFKFB3

ParameterValueMethod
Dissociation Constant (Kd)168.01 ± 2.97 nMIsothermal Titration Calorimetry (ITC)
Stoichiometry (N)1.077 ± 0.047Isothermal Titration Calorimetry (ITC)
Binding Enthalpy (ΔH)-31.19 ± 1.08 kcal/molIsothermal Titration Calorimetry (ITC)

Data sourced from[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Growth_Factors Growth Factors (VEGF, FGF2) Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) PFKFB3 PFKFB3 Inflammatory_Cytokines->PFKFB3 Upregulation Hypoxia Hypoxia (HIF-1α) Hypoxia->PFKFB3 Upregulation Oncogenic_Pathways Oncogenic Pathways (Ras, mTOR) Oncogenic_Pathways->PFKFB3 Upregulation F26BP Fructose-2,6-bisphosphate (F2,6BP) PFK1 Phosphofructokinase-1 (PFK-1) F26BP->PFK1 Activation Glycolysis Glycolysis PFK1->Glycolysis Rate-limiting step Angiogenesis Angiogenesis Cell_Cycle_Progression Cell Cycle Progression MCL1 MCL-1 PFKFB3->F26BP Synthesis PFKFB3->Angiogenesis Glycolysis-independent pathway PFKFB3->Cell_Cycle_Progression PFKFB3->MCL1 mTORC1-dependent downregulation AZ67 AZ67 AZ67->PFKFB3 Inhibition

PFKFB3 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound to PFKFB3.

Materials:

  • MicroCal PEAQ-ITC or similar instrument (Malvern Pananalytical)

  • Recombinant human PFKFB3 protein

  • This compound

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • DMSO (for inhibitor stock solution)

Protocol:

  • Sample Preparation:

    • Dialyze the PFKFB3 protein extensively against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in DMSO and then dilute it into the ITC buffer to the desired final concentration. The final DMSO concentration in the syringe and cell should be matched.

    • Degas both the protein solution and the inhibitor solution before loading into the calorimeter.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the PFKFB3 solution into the sample cell (typically 20-40 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration.

    • Follow with a series of subsequent injections (e.g., 18-20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialyze Dialyze PFKFB3 in ITC Buffer Prepare_Inhibitor Prepare this compound in matched buffer Dialyze->Prepare_Inhibitor Degas Degas both solutions Prepare_Inhibitor->Degas Load_Cell Load PFKFB3 into sample cell Degas->Load_Cell Load_Syringe Load this compound into syringe Degas->Load_Syringe Titrate Perform automated injections Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate raw data Titrate->Integrate Fit_Model Fit to binding model Integrate->Fit_Model Determine_Params Determine Kd, n, ΔH Fit_Model->Determine_Params

Isothermal Titration Calorimetry (ITC) Experimental Workflow.
In Vivo Matrigel Plug Angiogenesis Assay

Objective: To assess the anti-angiogenic effect of this compound in vivo.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Growth Factor Reduced Matrigel

  • This compound

  • Vehicle control (e.g., PBS, DMSO)

  • Anesthetic

  • Anti-CD31 antibody for immunohistochemistry

Protocol:

  • Preparation of Matrigel Plugs:

    • Thaw Matrigel on ice.

    • On ice, mix Matrigel with either vehicle or this compound at the desired concentrations (e.g., 0.115 mg/kg and 11.5 mg/kg body weight).[8]

  • Subcutaneous Injection:

    • Anesthetize the mice.

    • Inject the Matrigel mixture (typically 500 µL) subcutaneously into the flank of each mouse.

  • Plug Excision and Analysis:

    • After a set period (e.g., 14 days), euthanize the mice and excise the Matrigel plugs.

    • Fix the plugs in formalin and embed in paraffin.

    • Section the plugs and perform immunohistochemistry using an anti-CD31 antibody to visualize blood vessels.

  • Quantification:

    • Capture images of the stained sections.

    • Quantify the vessel density by measuring the CD31-positive area relative to the total area of the plug section.

Matrigel_Plug_Assay_Workflow Prepare_Matrigel Prepare Matrigel with This compound or Vehicle Inject_Mice Subcutaneously inject Matrigel into mice Prepare_Matrigel->Inject_Mice Incubate Allow plugs to solidify and vascularize (e.g., 14 days) Inject_Mice->Incubate Excise_Plugs Excise Matrigel plugs Incubate->Excise_Plugs Process_Plugs Fix, embed, and section plugs Excise_Plugs->Process_Plugs IHC Perform Immunohistochemistry for CD31 Process_Plugs->IHC Quantify Quantify vessel density IHC->Quantify

In Vivo Matrigel Plug Assay Workflow.
Western Blot for MCL-1 Downregulation

Objective: To determine the effect of this compound on the expression of the anti-apoptotic protein MCL-1 in cancer cells.

Materials:

  • Cancer cell lines (e.g., SU-DHL-4, OCI-LY-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MCL-1, anti-vinculin or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 25 µM) or vehicle for a specified time (e.g., 6 hours).[9]

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-MCL-1 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control to normalize for protein loading.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the MCL-1 band intensity to the loading control and compare the relative expression levels between treated and untreated samples.[9]

Conclusion

This compound is a highly selective and potent inhibitor of PFKFB3 with a dual mechanism of action that impacts both cancer cell metabolism and angiogenesis. Its ability to inhibit angiogenesis independently of its effects on glycolysis presents a novel therapeutic avenue. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the PFKFB3 Binding Affinity of AZ-PFKFB3-67

This guide provides a comprehensive overview of the binding affinity of the selective inhibitor this compound to its target, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The information is compiled from various scientific sources to assist in further research and development.

Quantitative Binding Affinity Data

The binding affinity of this compound for PFKFB3 has been quantified using multiple methodologies, providing a consistent picture of its potency and selectivity. The data is summarized in the tables below.

Table 1: Inhibitory Potency (IC50) of this compound against PFKFB Isoforms

IsoformIC50 (nM)Source
PFKFB311[1][2]
PFKFB2159[1][2]
PFKFB11130[1][2]
PFKFB318[3]

Table 2: Dissociation Constant (Kd) of this compound for PFKFB3

MethodKd (nM)Stoichiometry (N-value)Binding Enthalpy (ΔH)Source
Isothermal Titration Calorimetry (ITC)168.01 ± 2.971.077 ± 0.047-31.19 ± 1.08 kcal/mol

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.

PFKFB3 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of PFKFB3 by measuring the amount of ADP produced. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

Materials:

  • Human recombinant PFKFB3 enzyme

  • This compound (or other test compounds)

  • Fructose-6-phosphate (F-6-P)

  • Adenosine triphosphate (ATP)

  • Assay Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare a reaction mixture containing 20 nM PFKFB3 enzyme in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. A no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control should be included.

  • Initiate the enzymatic reaction by adding the substrates: 2 mM F-6-P and 20 µM ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

Instrumentation:

  • MicroCal Peaq-ITC isothermal titration calorimeter

Procedure:

  • Prepare a solution of human recombinant PFKFB3 in a suitable buffer (e.g., phosphate-buffered saline). The concentration should be accurately determined.

  • Prepare a solution of this compound in the same buffer. The concentration should be 10-20 times higher than the protein concentration.

  • Degas both solutions to prevent air bubbles.

  • Fill the sample cell of the ITC instrument with the PFKFB3 solution.

  • Fill the injection syringe with the this compound solution.

  • Perform a series of small, sequential injections of the this compound solution into the PFKFB3 solution while monitoring the heat released or absorbed.

  • A raw thermogram is generated, showing the heat change per injection.

  • Integrate the peaks of the raw thermogram to obtain a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways involving PFKFB3 and the experimental workflows can aid in understanding the context and methodology.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_pfkfb3 PFKFB3 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., VEGF, Insulin) PFKFB3 PFKFB3 Growth_Factors->PFKFB3 Activates Hypoxia Hypoxia (HIF-1α) Hypoxia->PFKFB3 Upregulates Stress_Signals Stress Signals (p38 MAPK) Stress_Signals->PFKFB3 Activates F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB3->F26BP Synthesizes PFK1 PFK-1 Activation F26BP->PFK1 Glycolysis Increased Glycolysis PFK1->Glycolysis Angiogenesis Angiogenesis Glycolysis->Angiogenesis Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation AZ67 This compound AZ67->PFKFB3 Inhibits

Caption: PFKFB3 is a key regulator of glycolysis, activated by various upstream signals.

ITC_Workflow Start Start Prepare_Protein Prepare PFKFB3 Solution (in cell) Start->Prepare_Protein Prepare_Ligand Prepare this compound Solution (in syringe) Start->Prepare_Ligand Titration Perform Titration (Inject Ligand into Protein) Prepare_Protein->Titration Prepare_Ligand->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Generate_Thermogram Generate Raw Thermogram Measure_Heat->Generate_Thermogram Integrate_Data Integrate Injection Heats Generate_Thermogram->Integrate_Data Binding_Isotherm Plot Binding Isotherm Integrate_Data->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Determine_Parameters Determine Kd, n, ΔH Fit_Model->Determine_Parameters

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

References

AZ-PFKFB3-67: A Deep Dive into its Selectivity Profile Against PFKFB Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of AZ-PFKFB3-67, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). A thorough understanding of its interaction with the various PFKFB isoforms is critical for its application in research and potential therapeutic development. This document outlines the quantitative inhibition data, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant biological pathways and experimental workflows.

Core Data: Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against three of the four PFKFB isoforms, revealing a high degree of selectivity for PFKFB3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

IsoformIC50 (nM)
PFKFB11130[1][2][3]
PFKFB2159[1][2][3]
PFKFB311[1][2][3][4]
PFKFB4Data not available in public literature

Note: The IC50 value for PFKFB4 has not been reported in the widely available scientific literature.

PFKFB3 Signaling Pathway and Inhibition

PFKFB3 is a key enzyme in the regulation of glycolysis. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway. By inhibiting the kinase activity of PFKFB3, this compound reduces the levels of F2,6BP, thereby downregulating glycolytic flux. This mechanism is of significant interest in therapeutic areas such as oncology, where cancer cells often exhibit elevated rates of glycolysis.

PFKFB3_Signaling_Pathway PFKFB3 Signaling Pathway and Point of Inhibition Glucose Glucose Glucose_6_Phosphate Glucose-6-Phosphate Glucose->Glucose_6_Phosphate Fructose_6_Phosphate Fructose-6-Phosphate (B1210287) Glucose_6_Phosphate->Fructose_6_Phosphate Fructose_1_6_Bisphosphate Fructose-1,6-Bisphosphate Fructose_6_Phosphate->Fructose_1_6_Bisphosphate PFK-1 Fructose_2_6_Bisphosphate Fructose-2,6-Bisphosphate Fructose_6_Phosphate->Fructose_2_6_Bisphosphate PFKFB3 Glycolysis Glycolysis Fructose_1_6_Bisphosphate->Glycolysis PFKFB3 PFKFB3 PFK_1 PFK-1 Fructose_2_6_Bisphosphate->PFK_1 Allosteric Activation AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 Inhibition

Caption: PFKFB3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Determining Selectivity

The determination of the IC50 values for this compound against the PFKFB isoforms is typically performed using in vitro enzymatic assays. While the exact protocol from the original publication by Boyd et al. is not publicly detailed, a representative and widely used methodology is the Adapta™ Universal Kinase Assay, a fluorescence-based immunoassay.

Representative Experimental Protocol: Fluorescence-Based Kinase Assay

This protocol outlines the general steps for determining the IC50 of an inhibitor against a PFKFB isoform using a fluorescence-based assay that measures ADP formation.

1. Reagents and Materials:

  • Recombinant human PFKFB1, PFKFB2, and PFKFB3 enzymes

  • This compound

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, BSA)

  • Detection reagents (e.g., Adapta™ Universal Kinase Assay Kit containing Eu-labeled anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the respective PFKFB isoform and fructose-6-phosphate in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control to the wells of the 384-well plate.

    • Add the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the detection reagents (Eu-anti-ADP antibody and Alexa Fluor® 647-ADP tracer) to each well.

    • Incubate the plate at room temperature for a specified period to allow for the detection reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader. The signal is inversely proportional to the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental_Workflow Workflow for Determining Inhibitor Selectivity cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Serial_Dilution Serial Dilution of This compound Plate_Setup Dispense Inhibitor/Vehicle into 384-well Plate Serial_Dilution->Plate_Setup Enzyme_Prep Preparation of PFKFB Isoform & Substrate Mix Add_Enzyme Add Enzyme/Substrate Mix Enzyme_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Initiate with ATP & Incubate Add_Enzyme->Initiate_Reaction Stop_Reaction Stop Reaction with EDTA Initiate_Reaction->Stop_Reaction Add_Detection Add TR-FRET Detection Reagents Stop_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Measure TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A typical experimental workflow for determining the IC50 of an inhibitor.

References

The PFKFB3 Inhibitor AZ-PFKFB3-67: A Technical Guide to its Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-67 is a potent and highly selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By controlling the rate of glycolysis, PFKFB3 plays a critical role in cellular metabolism, proliferation, and survival, particularly in cancer cells and other highly proliferative cell types. This technical guide provides an in-depth overview of the effects of this compound on cellular metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound.

Parameter Value Notes References
IC50 (PFKFB3) 11 nMCell-free enzymatic assay[1][2]
IC50 (PFKFB2) 159 nMCell-free enzymatic assay[1][2]
IC50 (PFKFB1) 1130 nMCell-free enzymatic assay[1][2]
Cellular IC50 (F-2,6-BP reduction) 0.51 µM (510 nM)In A549 cells[3]

Table 1: Inhibitory Potency and Selectivity of this compound. This table highlights the high potency and selectivity of this compound for the PFKFB3 isoform over PFKFB1 and PFKFB2.

Cell Type Parameter Measured Effect of this compound Concentration Range References
Human Aortic Endothelial Cells (HAOEC)Lactate ProductionNo significant change0.1 - 3 µM[4][5][6][7]
Human Aortic Endothelial Cells (HAOEC)ATP LevelsNo significant change0.1 - 5 µM[4][5][6][7]
Human Aortic Endothelial Cells (HAOEC)Cell ViabilityNo cytotoxic effects0.1 - 5 µM[4][5]
Human Aortic Endothelial Cells (HAOEC)Cell ProliferationNo significant inhibitionNot specified[4][5][6]
Human Aortic Endothelial Cells (HAOEC)Angiogenesis (Tube Formation)Significant inhibition0.1 - 5 µM[4][5][6]
Mouse Primary NeuronsApoptosis (induced by excitotoxicity)Prevention of apoptosisEffective at 10 nM
3T3-L1 AdipocytesGLUT4 ExpressionSignificantly decreased30 µM[8]

Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cellular processes. Notably, in endothelial cells, this compound inhibits angiogenesis without impacting glycolysis (lactate production) or overall ATP levels, suggesting a mechanism independent of wholesale metabolic shutdown.

Signaling Pathways

The following diagram illustrates the central role of PFKFB3 in the glycolytic pathway and its regulation, highlighting the point of action for this compound.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_glycolysis Glycolysis cluster_pfkfb3 PFKFB3 Regulation cluster_downstream Downstream Effects HIF-1a HIF-1a Insulin_Signal Insulin Signaling PFKFB3 PFKFB3 Insulin_Signal->PFKFB3 Activates Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Cell_Proliferation Cell Proliferation Pyruvate->Cell_Proliferation PFK1 PFK-1 F26BP Fructose-2,6-BP PFKFB3->F26BP Synthesizes Angiogenesis Angiogenesis PFKFB3->Angiogenesis Inhibits Neuronal_Survival Neuronal Survival PFKFB3->Neuronal_Survival Promotes F26BP->PFK1 Allosterically Activates AZ67 This compound AZ67->PFKFB3 Inhibits Experimental_Workflow Treatment Treat cells with This compound (dose-response) Metabolite_Analysis Metabolite Analysis Treatment->Metabolite_Analysis Functional_Assays Functional Assays Treatment->Functional_Assays Enzyme_Assay PFKFB3 Enzymatic Activity Assay (Cell-free) Data_Analysis Data Analysis & Conclusion Enzyme_Assay->Data_Analysis Lactate Lactate Production Metabolite_Analysis->Lactate ATP ATP Levels Metabolite_Analysis->ATP F26BP_Cellular Cellular F-2,6-BP Metabolite_Analysis->F26BP_Cellular Lactate->Data_Analysis ATP->Data_Analysis F26BP_Cellular->Data_Analysis Viability Cell Viability (MTS/Resazurin) Functional_Assays->Viability Proliferation Cell Proliferation (BrdU/EdU) Functional_Assays->Proliferation Angiogenesis_Assay Angiogenesis (Tube Formation) Functional_Assays->Angiogenesis_Assay Viability->Data_Analysis Proliferation->Data_Analysis Angiogenesis_Assay->Data_Analysis Start Start Start->Enzyme_Assay

References

The Discovery and Development of AZ-PFKFB3-67: A Selective Inhibitor of the Metabolic Kinase PFKFB3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZ-PFKFB3-67 is a potent and highly selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in the glycolytic pathway. Upregulation of PFKFB3 is implicated in the metabolic reprogramming observed in various pathological conditions, including cancer, angiogenesis, and neuroinflammatory disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's mechanism of action, summarizes key quantitative data in structured tables, outlines experimental protocols for its evaluation, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

The aberrant metabolic state of diseased cells, particularly the reliance on aerobic glycolysis known as the Warburg effect, presents a compelling therapeutic target. The enzyme PFKFB3 plays a pivotal role in this metabolic shift by producing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. By inhibiting PFKFB3, it is possible to modulate glycolytic flux and thereby impact the progression of diseases dependent on this pathway.

This compound emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of PFKFB3. Its high selectivity over other PFKFB isoforms minimizes the potential for off-target effects, making it a valuable tool for elucidating the specific roles of PFKFB3 in health and disease. This document serves as a central repository of technical information concerning this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
PFKFB311Enzymatic Assay[1][2]
PFKFB2159Enzymatic Assay[1][2]
PFKFB11130Enzymatic Assay[1][2]
Cellular F2,6BP Reduction510Cell-Based Assay[3]
MCL-1 Reduction (SU-DHL-4 cells)Effective at 25 µMWestern Blot[1]
MCL-1 Reduction (OCI-LY-1 cells)Effective at 25 µMWestern Blot[1]

Table 2: Preclinical Efficacy of this compound

Preclinical ModelEndpointEfficacyReference
Angiogenesis (in vivo)Inhibition of new blood vessel formationSignificant inhibition observed[4][5]
Ischemic Stroke (in vivo, MCAO model)Motor discoordination and brain infarct injurySignificant alleviation[3]
Neuroprotection (in vitro, OGD model)Reversal of Roxadustat-enhanced cell deathSignificant reversal[1]
Neuroprotection (in vitro, Aβ25-35 induced)Neuronal deathPrevention of neuronal death[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PFKFB3 Enzymatic Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against purified PFKFB3 enzyme.

Materials:

  • Recombinant human PFKFB3 enzyme

  • Fructose-6-phosphate (F6P)

  • ATP

  • Coupling enzymes (e.g., aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, ATP, coupling enzymes, and NADH in the wells of a microplate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding the recombinant PFKFB3 enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the PFKFB3 activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of this compound in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel or other basement membrane matrix

  • 96-well culture plates

  • This compound (dissolved in DMSO)

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the Matrigel to solidify at 37°C.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a desired cell density.

  • Add the HUVEC suspension to the Matrigel-coated wells.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with Calcein AM.

  • Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Isothermal Titration Calorimetry (ITC)

ITC is employed to confirm the direct binding of this compound to the PFKFB3 enzyme and to determine the thermodynamic parameters of the interaction.

Materials:

  • Purified recombinant human PFKFB3 enzyme

  • This compound

  • ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the PFKFB3 enzyme against the ITC buffer to ensure buffer matching.

  • Prepare a solution of this compound in the same ITC buffer.

  • Load the PFKFB3 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the PFKFB3 solution while monitoring the heat changes associated with the binding events.

  • Integrate the heat signals to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Glycolysis Regulation cluster_downstream Downstream Effects Hypoxia Hypoxia PFKFB3 PFKFB3 Hypoxia->PFKFB3 Growth_Factors Growth_Factors Growth_Factors->PFKFB3 Inflammation Inflammation Inflammation->PFKFB3 Fructose_2_6_Bisphosphate Fructose_2_6_Bisphosphate PFKFB3->Fructose_2_6_Bisphosphate Product Fructose_6_Phosphate Fructose_6_Phosphate Fructose_6_Phosphate->PFKFB3 Substrate PFK_1 PFK_1 Fructose_2_6_Bisphosphate->PFK_1 Activates Glycolysis Glycolysis PFK_1->Glycolysis Angiogenesis Angiogenesis Glycolysis->Angiogenesis Cell_Proliferation Cell_Proliferation Glycolysis->Cell_Proliferation Neuroinflammation Neuroinflammation Glycolysis->Neuroinflammation AZ_PFKFB3_67 AZ_PFKFB3_67 AZ_PFKFB3_67->PFKFB3 Inhibits

PFKFB3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Structure_Based_Design Structure-Based Design HTS->Structure_Based_Design Lead_Optimization Lead Optimization (SAR) Structure_Based_Design->Lead_Optimization AZ_PFKFB3_67_Identified This compound Identified Lead_Optimization->AZ_PFKFB3_67_Identified Enzymatic_Assay Enzymatic Assay (IC50) AZ_PFKFB3_67_Identified->Enzymatic_Assay Cellular_Assays Cellular Assays (e.g., F2,6BP levels) Enzymatic_Assay->Cellular_Assays Binding_Assay Binding Assay (ITC) Cellular_Assays->Binding_Assay Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Binding_Assay->Angiogenesis_Assay PK_Studies Pharmacokinetic Studies Angiogenesis_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Stroke, Angiogenesis) PK_Studies->Efficacy_Models Toxicity_Studies Toxicity Studies Efficacy_Models->Toxicity_Studies

Discovery and Development Workflow for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PFKFB3 in various physiological and pathological processes. Its high potency and selectivity, coupled with demonstrated preclinical efficacy in models of angiogenesis and neuroprotection, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers working with or interested in the development of PFKFB3 inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic and safety profile of this compound and to explore its therapeutic potential in a broader range of disease models.

References

AZ-PFKFB3-67: A Potent and Selective Chemical Probe for PFKFB3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, the metabolic pathway that provides rapidly proliferating cells with energy and biosynthetic precursors. The kinase activity of PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. PFKFB3 is overexpressed in numerous cancer types and is implicated in other diseases involving aberrant cellular metabolism, making it an attractive therapeutic target. AZ-PFKFB3-67 is a potent and selective small molecule inhibitor of PFKFB3, serving as a valuable chemical probe to investigate the biological functions of this enzyme and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling context of its target, PFKFB3.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for PFKFB3.

Table 1: In Vitro Inhibitory Activity of this compound against PFKFB Isoforms

TargetIC50 (nM)Reference(s)
PFKFB311[1][2][3][4][5]
PFKFB2159[1][2][3][4][5]
PFKFB11130[1][2][3][4][5]

Table 2: Cellular Activity and Biophysical Binding Data of this compound

ParameterValueCell Line/SystemReference(s)
Cellular F2,6BP Reduction IC500.51 µMNot specified[6][7]
Inhibition of Fructose-1,6-bisphosphate formation IC500.281 µMA549
Binding Affinity (KD) to PFKFB3168.01 ± 2.97 nMRecombinant Human PFKFB3[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

PFKFB3 Kinase Activity Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified PFKFB3 and its inhibition by this compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human PFKFB3 protein

    • Fructose-6-phosphate (F6P)

    • Adenosine triphosphate (ATP)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 100 mM KCl, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100)

    • This compound

    • 384-well plates

  • Procedure:

    • Prepare a reaction mixture containing recombinant human PFKFB3 (e.g., 20 nM), F6P (e.g., 2 mM), and ATP (e.g., 20 µM) in kinase buffer.

    • Add this compound at various concentrations (typically a serial dilution) to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding the PFKFB3 enzyme to the reaction mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of this compound to PFKFB3.[6]

  • Materials:

    • Recombinant human PFKFB3 protein

    • This compound

    • ITC buffer (e.g., PBS or similar)

    • MicroCal Peaq-ITC or similar instrument

  • Procedure:

    • Prepare a solution of recombinant PFKFB3 in the ITC buffer.

    • Prepare a solution of this compound in the same buffer.

    • Load the PFKFB3 solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the PFKFB3 solution while monitoring the heat change.

    • Analyze the resulting data to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Lactate (B86563) Production Assay

This assay measures the effect of this compound on glycolysis by quantifying the amount of lactate produced by cells.

  • Materials:

    • Endothelial cells (e.g., HAOECs) or other relevant cell lines

    • Cell culture medium

    • This compound

    • Lactate Assay Kit (colorimetric or fluorometric)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 16 hours). In some experiments, cells can be co-treated with a stimulant like TNF-α (e.g., 20 ng/mL) to induce PFKFB3 expression.

    • Collect the cell culture supernatant to measure extracellular lactate. For intracellular lactate, lyse the cells and deproteinize the lysate.

    • Use a commercial lactate assay kit to measure the lactate concentration in the samples according to the manufacturer's protocol.

    • Normalize the lactate concentration to cell number or total protein concentration.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • Human Aortic Endothelial Cells (HAOEC) or Human Umbilical Vein Endothelial Cells (HUVEC)

    • Endothelial cell growth medium

    • Matrigel or other basement membrane extract

    • This compound

    • 96-well plates

    • Microscope

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound or vehicle control.

    • Seed the cells onto the solidified Matrigel.

    • Incubate for 4-18 hours to allow for tube formation.

    • Visualize and quantify the tube-like structures using a microscope. Parameters such as tube length and number of branch points can be measured.

Signaling Pathways and Experimental Workflows

PFKFB3 Signaling Pathway

PFKFB3 is a key regulatory node in glycolysis. Its activity is influenced by various upstream signals, and its product, F2,6BP, has a profound impact on the rate of glucose metabolism.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Glycolytic Regulation cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilizes Insulin_IGF1 Insulin_IGF1 PFKFB3 PFKFB3 Insulin_IGF1->PFKFB3 modulates p38_MK2_Stress p38_MK2_Stress p38_MK2_Stress->PFKFB3 activates PI3K_Akt PI3K_Akt PI3K_Akt->PFKFB3 induces HIF1a->PFKFB3 upregulates transcription Fructose_2_6_Bisphosphate Fructose_2_6_Bisphosphate PFKFB3->Fructose_2_6_Bisphosphate synthesizes Cell_Cycle_Progression Cell_Cycle_Progression PFKFB3->Cell_Cycle_Progression regulates Cdk-1 Apoptosis_Suppression Apoptosis_Suppression PFKFB3->Apoptosis_Suppression regulates p27 Fructose_6_Phosphate Fructose_6_Phosphate Fructose_6_Phosphate->PFKFB3 substrate PFK1 PFK1 Fructose_2_6_Bisphosphate->PFK1 allosterically activates Glycolysis Glycolysis PFK1->Glycolysis rate-limiting step Angiogenesis Angiogenesis Glycolysis->Angiogenesis Glycolysis->Cell_Cycle_Progression

Caption: PFKFB3 Signaling Pathway and its role in cellular processes.

Experimental Workflow for this compound Evaluation

A typical workflow for characterizing a PFKFB3 inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and functional effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochemical_Assay PFKFB3 Kinase Assay (IC50 Determination) Selectivity_Assay PFKFB1/2/4 Kinase Assays (Selectivity Profiling) Biochemical_Assay->Selectivity_Assay Binding_Assay Isothermal Titration Calorimetry (Binding Affinity - KD) Selectivity_Assay->Binding_Assay Target_Engagement F2,6BP Measurement Binding_Assay->Target_Engagement Glycolysis_Assay Lactate Production / ECAR Target_Engagement->Glycolysis_Assay Functional_Assays Proliferation, Migration, Tube Formation Glycolysis_Assay->Functional_Assays PK_PD_Studies Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD_Studies Efficacy_Studies Disease Models (e.g., Angiogenesis, Tumor Growth) PK_PD_Studies->Efficacy_Studies

Caption: A typical experimental workflow for the evaluation of a PFKFB3 inhibitor.

Logical Relationship of this compound as a Chemical Probe

The validation of this compound as a chemical probe relies on demonstrating its potency, selectivity, and its ability to modulate PFKFB3-dependent cellular processes.

Chemical_Probe_Validation AZ_PFKFB3_67 This compound Potency High Potency (Low nM IC50 on PFKFB3) AZ_PFKFB3_67->Potency Selectivity Selectivity over PFKFB1 and PFKFB2 AZ_PFKFB3_67->Selectivity Target_Binding Direct Binding to PFKFB3 (Confirmed by ITC) AZ_PFKFB3_67->Target_Binding Cellular_Activity Modulation of PFKFB3-dependent cellular processes (e.g., F2,6BP levels, angiogenesis) AZ_PFKFB3_67->Cellular_Activity Validated_Probe Validated Chemical Probe for PFKFB3 Potency->Validated_Probe Selectivity->Validated_Probe Target_Binding->Validated_Probe Cellular_Activity->Validated_Probe

Caption: Logical relationship for the validation of this compound as a chemical probe.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PFKFB3. Its demonstrated activity in both biochemical and cellular assays, coupled with biophysical confirmation of direct target engagement, establishes it as a reliable chemical probe for studying the roles of PFKFB3 in health and disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into PFKFB3 biology and the development of novel therapeutics targeting this key metabolic enzyme.

References

Methodological & Application

Application Notes and Protocols for AZ-PFKFB3-67 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-67 is a potent and highly selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2] Upregulation of PFKFB3 has been observed in various cancer cells and is associated with increased glycolytic flux, promoting cell proliferation and survival.[3] PFKFB3 also plays a crucial role in angiogenesis.[2][4] this compound's selective inhibition of PFKFB3 makes it a valuable tool for studying the roles of PFKFB3 in cancer metabolism and angiogenesis, and as a potential therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound.

Target/ProcessAssay TypeValueReference
PFKFB3Enzymatic InhibitionIC50: 11 nM[1][5]
PFKFB2Enzymatic InhibitionIC50: 159 nM[1][5]
PFKFB1Enzymatic InhibitionIC50: 1130 nM[1][5]
Cellular F-2,6-BP LevelsCell-basedIC50: 0.51 µM[6][7]
PFKFB3 (cell-free)Enzymatic InhibitionIC50: 18 nM[6]

Signaling Pathway

The diagram below illustrates the central role of PFKFB3 in glycolysis and angiogenesis, and the inhibitory action of this compound.

PFKFB3_Signaling_Pathway cluster_0 Glycolysis cluster_1 PFKFB3 Regulation cluster_2 Angiogenesis Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 F26BP F26BP F6P->F26BP Pyruvate Pyruvate F16BP->Pyruvate Growth_Factors Growth Factors (e.g., VEGF) PFKFB3_enzyme PFKFB3 Growth_Factors->PFKFB3_enzyme Upregulation Hypoxia Hypoxia Hypoxia->PFKFB3_enzyme Upregulation Endothelial_Cell Endothelial Cell Proliferation & Migration PFKFB3_enzyme->Endothelial_Cell Promotes F26BP->F6P F26BP->F16BP Allosteric Activation AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3_enzyme Inhibition

PFKFB3 signaling in glycolysis and angiogenesis.

Experimental Protocols

PFKFB3 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound on recombinant PFKFB3 enzyme. The assay measures the amount of ADP produced, which is correlated with enzyme activity.

Workflow:

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrates, and this compound Start->Prepare_Reagents Add_Inhibitor Add this compound to plate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add PFKFB3 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Add_Substrates Add Fructose-6-Phosphate and ATP to initiate reaction Incubate_1->Add_Substrates Incubate_2 Incubate at 37°C Add_Substrates->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate Stop_Reaction->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate Add_Detection->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence End End Read_Luminescence->End

Workflow for PFKFB3 enzymatic inhibition assay.

Materials:

  • Recombinant human PFKFB3 enzyme

  • This compound

  • Fructose-6-phosphate (F-6-P)

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of recombinant PFKFB3 enzyme (e.g., 20 nM final concentration) to each well.[8]

  • Incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing F-6-P and ATP (e.g., 2 mM and 20 µM final concentrations, respectively).[8]

  • Incubate the plate for 2 hours at 37°C.[8]

  • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Cellular Fructose-2,6-Bisphosphate (F-2,6-BP) Levels

This protocol describes an enzymatic method to quantify the intracellular levels of F-2,6-BP in cells treated with this compound. The assay is based on the activation of pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) by F-2,6-BP.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., endothelial cells or cancer cell lines) in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Extraction of F-2,6-BP:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add 200-300 µL of 50 mM NaOH to each well and heat at 80°C for 10-20 minutes to extract F-2,6-BP.[9]

    • Cool the extracts on ice and neutralize with glacial acetic acid in the presence of 20 mM HEPES.[9]

    • Centrifuge at 10,000 x g for 15 minutes to pellet insoluble material.[9]

    • Collect the supernatant containing F-2,6-BP.

  • Enzymatic Assay:

    • Prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM fructose-6-phosphate, 0.15 mM NADH, 1 U/mL aldolase, 1 U/mL triosephosphate isomerase, and 1 U/mL glycerol-3-phosphate dehydrogenase.[9]

    • Add a known amount of PFP (from potato tubers) to the assay mixture.

    • Add a sample of the cell extract to the mixture.

    • The rate of NADH oxidation is measured spectrophotometrically at 340 nm. The rate is proportional to the concentration of F-2,6-BP in the sample.

    • A standard curve is generated using known concentrations of F-2,6-BP to quantify the levels in the cell extracts.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.

Workflow:

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Basement Membrane Matrix (e.g., Matrigel) Start->Coat_Plate Incubate_1 Incubate at 37°C to allow gelation Coat_Plate->Incubate_1 Prepare_Cells Harvest and resuspend endothelial cells in media with This compound or vehicle Incubate_1->Prepare_Cells Seed_Cells Seed cells onto the gelled matrix Prepare_Cells->Seed_Cells Incubate_2 Incubate for 4-24 hours at 37°C Seed_Cells->Incubate_2 Visualize Visualize and capture images of tube formation using a microscope Incubate_2->Visualize Quantify Quantify tube length, number of nodes, and number of meshes Visualize->Quantify End End Quantify->End

Workflow for endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound

  • 96-well tissue culture plates

  • Inverted microscope with a camera

Procedure:

  • Thaw the Basement Membrane Matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50-100 µL of the matrix solution.[10][11]

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[10][12]

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of endothelial cell basal medium.

  • Prepare cell suspensions containing different concentrations of this compound or vehicle control. The final cell density should be approximately 1-1.5 x 10⁴ cells per well.[12]

  • Carefully add 100 µL of the cell suspension to each well on top of the solidified matrix.[12]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.[12] Tube formation can often be observed within 4-6 hours.[11]

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions (nodes), and number of enclosed areas (meshes) using image analysis software.

References

Application Notes and Protocols for AZ-PFKFB3-67 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-67 is a potent and highly selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound effectively reduces glycolytic flux, making it a valuable tool for studying the role of glycolysis in various physiological and pathological processes, including cancer, inflammation, and angiogenesis. Western blot analysis is a fundamental technique to assess the efficacy of this compound by measuring the expression and phosphorylation status of PFKFB3 and its downstream signaling targets.

These application notes provide detailed protocols for utilizing this compound in Western blot analysis to investigate its effects on key signaling pathways.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the kinase domain of PFKFB3, thereby inhibiting its enzymatic activity. This leads to a reduction in intracellular levels of fructose-2,6-bisphosphate, which in turn decreases the rate of glycolysis. The downstream consequences of PFKFB3 inhibition can be multifaceted, impacting cellular metabolism, proliferation, and survival. Key signaling proteins often examined by Western blot in response to this compound treatment include:

  • PFKFB3: To confirm target engagement, though the inhibitor primarily affects its activity rather than its total protein level.

  • Phospho-AMP-activated protein kinase (p-AMPK): As a central regulator of cellular energy homeostasis, AMPK is often activated under conditions of metabolic stress. The relationship between PFKFB3 and AMPK is complex, with some studies suggesting PFKFB3 can be an upstream regulator of AMPK.

  • Myeloid cell leukemia-1 (MCL-1): An anti-apoptotic protein of the Bcl-2 family. Inhibition of PFKFB3 has been shown to decrease MCL-1 protein levels, suggesting a link between glycolysis and cell survival pathways.[1]

Below is a diagram illustrating the signaling pathway influenced by this compound.

PFKFB3_Signaling cluster_0 Cellular Processes Glycolysis Glycolysis Angiogenesis Angiogenesis Glycolysis->Angiogenesis supports Cell_Survival Cell_Survival AZ_PFKFB3_67 This compound PFKFB3 PFKFB3 AZ_PFKFB3_67->PFKFB3 inhibits F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP synthesizes AMPK AMPK PFKFB3->AMPK influences MCL1 MCL-1 PFKFB3->MCL1 regulates PFK1 PFK-1 F26BP->PFK1 activates PFK1->Glycolysis pAMPK p-AMPK AMPK->pAMPK phosphorylation MCL1->Cell_Survival promotes

Caption: Signaling pathway affected by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell-based assays and its effects on protein expression as determined by Western blot.

Table 1: Inhibitor Potency and Selectivity

TargetIC50 (nM)Reference
PFKFB311[1]
PFKFB2159[1]
PFKFB11130[1]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineConcentration Range (µM)Observed EffectReference(s)
HAOEC0.1, 1, 3, 5Inhibition of tube formation in angiogenesis assays.[2][3]
SU-DHL-425Decreased MCL-1 protein levels.[1]
OCI-LY-125Decreased MCL-1 protein levels.[1]

Table 3: Reported Changes in Protein Expression/Phosphorylation after PFKFB3 Inhibition

Target ProteinDirection of ChangeFold/Percentage Change (approximate)Cell Type/ConditionInhibitor UsedReference(s)
MCL-1DecreaseNot specified, but observed decreaseSU-DHL-4, OCI-LY-1This compound[1]
p-AMPKDecrease88% decreaseRhabdomyosarcomaPFK-15[4]
PFKFB3Increase (stimulus)2 to 5-fold increaseHAOEC (stimulated)-[2]

Experimental Protocols

This section provides a comprehensive protocol for a typical Western blot experiment to analyze the effects of this compound.

Experimental Workflow

The overall workflow for a Western blot analysis using this compound is depicted below.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment - Plate cells - Treat with this compound and controls start->cell_culture cell_lysis 2. Cell Lysis - Wash cells with PBS - Lyse with RIPA buffer + inhibitors cell_culture->cell_lysis protein_quant 3. Protein Quantification - Bradford or BCA assay cell_lysis->protein_quant sample_prep 4. Sample Preparation - Mix lysate with Laemmli buffer - Denature at 95-100°C protein_quant->sample_prep sds_page 5. SDS-PAGE - Load samples onto polyacrylamide gel - Run electrophoresis sample_prep->sds_page transfer 6. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane sds_page->transfer blocking 7. Blocking - Block with 5% non-fat milk or BSA in TBST transfer->blocking primary_ab 8. Primary Antibody Incubation - Incubate with anti-PFKFB3, anti-p-AMPK, or anti-MCL-1 blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 10. Detection - Add ECL substrate - Image chemiluminescence secondary_ab->detection analysis 11. Data Analysis - Densitometry analysis - Normalize to loading control detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Detailed Methodologies

1. Cell Culture and Treatment

  • Plate the cells of interest at an appropriate density in multi-well plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).

2. Cell Lysis

  • After treatment, place the culture plates on ice.

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well/flask.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Based on the protein concentrations, normalize all samples to the same concentration using RIPA buffer.

4. Sample Preparation for SDS-PAGE

  • To a calculated volume of each lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

    • 4x Laemmli Buffer Composition: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol (added fresh).

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifuge the samples briefly to pellet any debris.

5. SDS-PAGE

  • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Include a pre-stained protein ladder in one lane to monitor protein migration and estimate molecular weights.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.

  • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a wet or semi-dry transfer apparatus.

  • Perform the electrophoretic transfer of proteins from the gel to the membrane according to the manufacturer's instructions for the transfer system.

7. Immunoblotting

  • Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Suggested Primary Antibody Dilutions:

      • Anti-PFKFB3: 1:1000

      • Anti-phospho-AMPKα (Thr172): 1:1000

      • Anti-MCL-1: 1:1000

      • Anti-β-actin (Loading Control): 1:5000

      • Anti-GAPDH (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10-15 minutes each with TBST.

8. Signal Detection and Data Analysis

  • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH) for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

IssuePossible Cause(s)Suggestion(s)
No or Weak Signal - Inactive antibody- Insufficient protein loading- Inefficient transfer- Incorrect ECL substrate preparation- Use a fresh antibody aliquot- Load more protein- Check transfer efficiency with Ponceau S stain- Prepare fresh ECL substrate
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or use a different blocking agent- Optimize antibody dilution- Increase the number and duration of washes
Non-specific Bands - Primary antibody cross-reactivity- Too high antibody concentration- Use a more specific antibody- Decrease primary antibody concentration and/or incubation time
Uneven Loading - Inaccurate protein quantification- Pipetting errors- Re-quantify protein concentrations carefully- Be precise when loading samples

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PFKFB3-mediated glycolysis in their specific area of interest using Western blot analysis.

References

Application Notes and Protocols for AZ-PFKFB3-67 in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), in various in vitro and in vivo angiogenesis assays. The provided methodologies are based on established research and are intended to guide the investigation of the anti-angiogenic properties of this compound.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell metabolism, particularly glycolysis, has emerged as a key regulator of angiogenesis. PFKFB3 is a crucial enzyme that promotes glycolysis, and its inhibition presents a promising strategy for targeting pathological angiogenesis.

This compound is a small molecule inhibitor of PFKFB3.[1][2] Interestingly, studies have shown that this compound can inhibit angiogenesis in endothelial cells through mechanisms that are independent of glycolysis inhibition.[1][2][3][4] This document outlines key assays to study the effects of this compound on angiogenesis.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Endothelial Cell Function
AssayCell TypeTreatment ConditionsConcentrations of this compound (µM)Observed EffectReference
Tube Formation Human Aortic Endothelial Cells (HAoEC)Pre-treated with 20 ng/mL hTNF-α for 24h, followed by this compound for 8-9h.0.1, 1, 3, 5Significant decrease in tube and mesh formation.[2][3]
Cell Viability Human Aortic Endothelial Cells (HAoEC)24-hour treatment.0.1, 1, 3, 5No cytotoxic effects observed.[2]
L-Lactate Production Human Aortic Endothelial Cells (HAoEC)Treated with 20 ng/mL hTNF-α and this compound for 16h.0.1, 1, 3No significant change in extracellular or intracellular L-lactate levels.[2][3]
ATP Levels Human Aortic Endothelial Cells (HAoEC)Stimulated with 20 ng/mL hTNF-α or 1 mM DMOG for 24h, followed by co-treatment with this compound for 24h.0.1, 1, 3, 5No significant change in total cellular ATP levels.[2][3]
Cell Migration (Scratch Assay) Human Aortic Endothelial Cells (HAoEC)Pre-treated with 20 ng/mL hTNF-α or 1 mM DMOG for 24h, followed by this compound.0.1, 1, 3, 5No significant inhibition of cell migration.[2]
Cell Proliferation (WST-1 Assay) Human Aortic Endothelial Cells (HAoEC)Stimulated with 20 ng/mL hTNF-α or 1 mM DMOG and treated with this compound for 24h.0.1, 1, 3, 5No significant effect on cell proliferation.[2]
Table 2: In Vivo Efficacy of this compound
AssayAnimal ModelTreatment ConditionsObserved EffectReference
Matrigel Plug Assay MiceSubcutaneous injection of Matrigel plugs containing pro-angiogenic factors and this compound.Significant inhibition of angiogenesis.[4]

Signaling Pathways and Experimental Workflows

PFKFB3_Signaling_in_Angiogenesis cluster_stimuli Angiogenic Stimuli cluster_glycolysis Glycolysis cluster_effects Angiogenic Processes VEGF VEGF PFKFB3 PFKFB3 VEGF->PFKFB3 Upregulates Hypoxia Hypoxia Hypoxia->PFKFB3 Upregulates TNFa TNF-α TNFa->PFKFB3 Upregulates Glycolysis Increased Glycolytic Flux PFKFB3->Glycolysis Proliferation Endothelial Cell Proliferation PFKFB3->Proliferation Promotes Migration Endothelial Cell Migration PFKFB3->Migration Promotes ATP ATP Production Glycolysis->ATP AZ67 This compound AZ67->PFKFB3 Inhibits Tube_Formation Tube Formation AZ67->Tube_Formation Inhibits (Glycolysis-Independent) Migration->Tube_Formation

Figure 1: PFKFB3 Signaling in Angiogenesis and Inhibition by this compound.

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis Coat_Plate Coat 96-well plate with Matrigel Polymerize Incubate at 37°C for 30-60 min to polymerize Coat_Plate->Polymerize Seed_Cells Seed Endothelial Cells (e.g., HAoEC) onto Matrigel Polymerize->Seed_Cells Add_Stimuli Add Angiogenic Stimuli (e.g., 20 ng/mL TNF-α) Seed_Cells->Add_Stimuli Add_AZ67 Add this compound (0.1 - 5 µM) Add_Stimuli->Add_AZ67 Incubate_Cells Incubate for 8-9 hours Add_AZ67->Incubate_Cells Image_Acquisition Capture images using inverted microscope Incubate_Cells->Image_Acquisition Quantification Quantify tube length and number of meshes Image_Acquisition->Quantification

References

Application Notes and Protocols for AZ-PFKFB3-67 in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-PFKFB3-67 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in the glycolytic pathway.[1][2] PFKFB3 is overexpressed in numerous cancer cell types and plays a crucial role in promoting glycolysis, which is essential for rapid tumor growth and proliferation. While direct xenograft tumor model studies detailing the effects of this compound on tumor growth inhibition are not extensively available in the public domain, significant research has been conducted on its potent anti-angiogenic properties in vivo. Angiogenesis, the formation of new blood vessels, is a critical process for tumor survival and metastasis.

This document provides detailed application notes and protocols based on published preclinical studies investigating the anti-angiogenic effects of this compound. Additionally, it includes contextual information from studies on other PFKFB3 inhibitors in xenograft tumor models to offer insights into the potential anti-tumor applications of this class of compounds.

I. Mechanism of Action and Signaling Pathway

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, thereby suppressing glycolytic flux.[1] Interestingly, studies have shown that this compound can inhibit angiogenesis independently of its effects on glycolysis in endothelial cells.[1]

PFKFB3_Signaling_Pathway cluster_cell Tumor/Endothelial Cell Growth_Factors_Hypoxia Growth Factors Hypoxia PI3K_AKT PI3K/AKT Pathway Growth_Factors_Hypoxia->PI3K_AKT MAPK MAPK Pathway Growth_Factors_Hypoxia->MAPK HIF1a HIF-1α Growth_Factors_Hypoxia->HIF1a PFKFB3_Gene PFKFB3 Gene Transcription PI3K_AKT->PFKFB3_Gene MAPK->PFKFB3_Gene HIF1a->PFKFB3_Gene PFKFB3_Protein PFKFB3 Protein PFKFB3_Gene->PFKFB3_Protein F26BP Fructose-2,6-Bisphosphate PFKFB3_Protein->F26BP catalyzes Angiogenesis Angiogenesis PFKFB3_Protein->Angiogenesis independent of glycolysis AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3_Protein inhibits F6P Fructose-6-Phosphate F6P->F26BP PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis Tumor_Growth Tumor Growth & Proliferation Glycolysis->Tumor_Growth Angiogenesis->Tumor_Growth

Diagram 1: PFKFB3 Signaling Pathway and Inhibition by this compound.

II. Quantitative Data Presentation

In Vitro Activity of this compound
ParameterEnzyme/Cell LineIC50Reference
PFKFB3 Inhibition Recombinant PFKFB311 nM[1]
PFKFB2 Inhibition Recombinant PFKFB2159 nM[1]
PFKFB1 Inhibition Recombinant PFKFB11130 nM[1]
Cellular F2,6BP Reduction A549 cells0.51 µM
In Vivo Anti-Angiogenic Efficacy of this compound (Matrigel Plug Assay)
Treatment GroupDoseAngiogenesis Inhibition (%)p-valueReference
Vehicle Control -0%-
This compound 0.1 µMSignificant< 0.05[1]
This compound 1 µMSignificant< 0.05[1]
This compound 3 µMSignificant< 0.01[1]
This compound 5 µMSignificant< 0.01[1]

Note: The referenced study demonstrated significant inhibition of angiogenesis in vivo even at the lowest dose tested, though specific percentage inhibition values were not provided in the abstract.

III. Experimental Protocols

A. In Vivo Anti-Angiogenesis Study: Matrigel Plug Assay

This protocol is adapted from a study demonstrating the anti-angiogenic effects of this compound in vivo.

Objective: To evaluate the effect of this compound on the formation of new blood vessels in a murine model.

Materials:

  • Animals: C57BL/6 mice.

  • Reagents:

    • Matrigel (growth factor-reduced)

    • Heparin

    • Recombinant human basic fibroblast growth factor (bFGF)

    • This compound

    • Vehicle control (e.g., DMSO, saline)

  • Equipment:

    • Syringes and needles (26-gauge)

    • Calipers

    • Microscope

    • Hemoglobin assay kit (e.g., Drabkin's reagent)

Experimental Workflow:

Matrigel_Plug_Assay_Workflow cluster_preparation Preparation cluster_injection In Vivo Procedure cluster_incubation Incubation Period cluster_analysis Analysis Prepare_Matrigel Prepare Matrigel mixture with bFGF, heparin, and either vehicle or this compound Inject_Matrigel Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of C57BL/6 mice Prepare_Matrigel->Inject_Matrigel Wait Allow 7-14 days for vascularization of the Matrigel plug Inject_Matrigel->Wait Excise_Plug Excise the Matrigel plug Wait->Excise_Plug Photograph Photograph the plug for visual assessment of angiogenesis Excise_Plug->Photograph Homogenize Homogenize the plug Excise_Plug->Homogenize Hemoglobin_Assay Quantify hemoglobin content as a measure of blood vessel formation Homogenize->Hemoglobin_Assay

Diagram 2: Experimental Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

Procedure:

  • Preparation of Matrigel Mixture:

    • Thaw growth factor-reduced Matrigel on ice overnight.

    • On the day of injection, mix Matrigel with heparin (e.g., 10 units/mL) and recombinant human bFGF (e.g., 150 ng/mL).

    • Divide the mixture into aliquots for each treatment group.

    • Add the desired concentration of this compound or vehicle control to the respective aliquots and mix gently on ice.

  • Animal Procedure:

    • Anesthetize C57BL/6 mice according to approved institutional protocols.

    • Subcutaneously inject 0.5 mL of the prepared Matrigel mixture into the dorsal flank of each mouse using a 26-gauge needle.

  • Post-Injection Monitoring and Plug Excision:

    • Monitor the animals regularly for any adverse effects.

    • After a predetermined period (typically 7-14 days), euthanize the mice.

    • Carefully excise the solidified Matrigel plugs.

  • Quantification of Angiogenesis:

    • Photograph the excised plugs for qualitative assessment of vascularization.

    • Homogenize the plugs in a suitable buffer.

    • Quantify the hemoglobin content in the homogenates using a hemoglobin assay kit (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the extent of neovascularization.

B. General Protocol for a Xenograft Tumor Model Study (Contextual)

While a specific xenograft tumor model study for this compound is not available, the following is a general protocol for evaluating a PFKFB3 inhibitor in a cancer xenograft model, based on studies with similar compounds like PFK15.[3][4]

Objective: To assess the anti-tumor efficacy of a PFKFB3 inhibitor in a human cancer xenograft model.

Materials:

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Cell Lines: A human cancer cell line known to overexpress PFKFB3 (e.g., HeLa, various breast cancer lines, or hepatocellular carcinoma lines).[5]

  • Reagents:

    • PFKFB3 inhibitor (e.g., this compound)

    • Vehicle control

    • Cell culture medium and supplements

    • Matrigel (optional, for co-injection with cells)

  • Equipment:

    • Syringes and needles

    • Calipers for tumor measurement

    • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the PFKFB3 inhibitor and vehicle control solutions.

    • Administer the treatment via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).

IV. Conclusion

This compound is a potent and selective PFKFB3 inhibitor with demonstrated in vivo anti-angiogenic activity. While specific data on its efficacy in xenograft tumor models is limited in publicly available literature, its mechanism of action and the anti-tumor effects of other PFKFB3 inhibitors suggest its potential as an anti-cancer therapeutic. The protocols provided herein offer a framework for researchers to investigate the anti-angiogenic and potential anti-tumor properties of this compound in preclinical models. Further studies are warranted to fully elucidate its therapeutic potential in various cancer types.

References

Application Notes and Protocols for Neuroprotection Assays Using AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A common pathological feature in many of these conditions is the progressive loss of neuronal structure and function, often culminating in neuronal cell death. Consequently, the development of neuroprotective strategies aimed at preserving neuronal integrity and preventing cell death is a primary focus of neuropharmacological research.

One emerging therapeutic target in the context of neurodegeneration is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3). PFKFB3 is a key regulator of glycolysis, the metabolic pathway that breaks down glucose to produce energy. Under normal physiological conditions, PFKFB3 levels in neurons are kept low. However, under conditions of excitotoxicity, such as those that occur during a stroke, PFKFB3 is stabilized. This leads to a metabolic shift towards glycolysis and away from the pentose (B10789219) phosphate (B84403) pathway (PPP). This shift can result in increased oxidative stress and subsequent neuronal death.[1][2][3]

AZ-PFKFB3-67 is a potent and selective small-molecule inhibitor of PFKFB3 kinase activity.[4] By inhibiting PFKFB3, this compound is hypothesized to prevent the detrimental metabolic switch, thereby reducing oxidative stress and protecting neurons from excitotoxicity-induced cell death.[2] These application notes provide detailed protocols for assessing the neuroprotective potential of this compound in established in vitro models of neurodegeneration.

Mechanism of Action Overview

Under normal conditions, neurons maintain low glycolytic rates to allow glucose to be metabolized through the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is essential for regenerating the antioxidant glutathione (B108866) (GSH) and protecting the cell from oxidative damage. The E3 ubiquitin ligase anaphase-promoting complex-Cdh1 (APC-Cdh1) continuously targets PFKFB3 for proteasomal degradation, keeping its levels low.[1][3]

Excitotoxic insults, for instance, through the overactivation of N-methyl-D-aspartate (NMDA) receptors, lead to the inhibition of APC-Cdh1. This results in the stabilization and accumulation of PFKFB3.[1][3] Elevated PFKFB3 activity increases the synthesis of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. This drives glucose metabolism towards glycolysis at the expense of the PPP. The diminished PPP flux leads to a reduction in NADPH production, resulting in oxidative stress, and ultimately, apoptotic neuronal death.[1][2]

This compound, by directly inhibiting the kinase activity of PFKFB3, is expected to counteract this pathological metabolic reprogramming. By blocking the surge in glycolysis, this compound may help maintain PPP activity, thereby preserving the cellular antioxidant capacity and conferring neuroprotection.

PFKFB3_Neuroprotection_Pathway cluster_normal Normal Neuronal Metabolism cluster_excitotoxicity Excitotoxicity cluster_intervention Intervention with this compound Glucose_N Glucose PPP_N Pentose Phosphate Pathway (PPP) Glucose_N->PPP_N Glycolysis_N Glycolysis (Low) Glucose_N->Glycolysis_N PFKFB3_Degradation PFKFB3 (Low levels) (APC/Cdh1 mediated degradation) NADPH_N NADPH PPP_N->NADPH_N Antioxidant_Defense_N Antioxidant Defense (Glutathione Regeneration) NADPH_N->Antioxidant_Defense_N Neuron_Survival_N Neuron Survival Antioxidant_Defense_N->Neuron_Survival_N PFKFB3_Stabilization PFKFB3 Stabilization (APC/Cdh1 inhibition) Excitotoxic_Stimulus Excitotoxic Stimulus (e.g., Glutamate, OGD) Excitotoxic_Stimulus->PFKFB3_Stabilization Glycolysis_E Glycolysis (High) PFKFB3_Stabilization->Glycolysis_E PFKFB3_Inhibition PFKFB3 Inhibition PPP_E Pentose Phosphate Pathway (PPP) (Low) Glycolysis_E->PPP_E Shifts flux away from Oxidative_Stress Oxidative Stress (Reduced NADPH) PPP_E->Oxidative_Stress Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3_Inhibition PFKFB3_Inhibition->Glycolysis_E inhibits Metabolic_Balance Restored Metabolic Balance (PPP flux maintained) PFKFB3_Inhibition->Metabolic_Balance Neuroprotection Neuroprotection Metabolic_Balance->Neuroprotection Neuroprotection_Assay_Workflow cluster_setup 1. Cell Culture & Plating cluster_treatment 2. Treatment cluster_analysis 3. Endpoint Analysis cluster_data 4. Data Analysis Seed_Cells Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Pre_Treat Pre-treat with various concentrations of This compound for 2h Incubate_24h->Pre_Treat Add_Glutamate Induce excitotoxicity with L-Glutamate (e.g., 5 mM) Pre_Treat->Add_Glutamate Incubate_24h_2 Incubate for 24h Add_Glutamate->Incubate_24h_2 Viability Cell Viability (MTT Assay) Incubate_24h_2->Viability Cytotoxicity Cytotoxicity (LDH Assay) Incubate_24h_2->Cytotoxicity ROS ROS Production (DCFH-DA Assay) Incubate_24h_2->ROS Data Calculate % Viability, % Cytotoxicity, and Relative Fluorescence Units Viability->Data Cytotoxicity->Data ROS->Data Plot Plot dose-response curves and perform statistical analysis Data->Plot

References

Application Notes and Protocols for Seahorse XF Assay with AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition is of significant interest in various research fields, including oncology and inflammation. These protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are designed to enable researchers to quantify the impact of this compound on cellular mitochondrial respiration and glycolysis.

Introduction

Cellular metabolism is a complex network of biochemical reactions that are fundamental to cell function, proliferation, and survival. The two major energy-producing pathways are mitochondrial respiration and glycolysis. The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time, simultaneous measurement of these two pathways by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

PFKFB3 is a critical enzyme that synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] Upregulation of PFKFB3 is observed in various pathological conditions, such as cancer, where it contributes to the Warburg effect.[3] this compound is a selective inhibitor of PFKFB3 with IC50 values of 11 nM, 159 nM, and 1130 nM for PFKFB3, PFKFB2, and PFKFB1, respectively.[4] By inhibiting PFKFB3, this compound is expected to reduce the rate of glycolysis.

These application notes provide detailed protocols for assessing the metabolic effects of this compound using the Seahorse XF platform, enabling a comprehensive understanding of its mechanism of action.

PFKFB3 Signaling Pathway

PFKFB3 plays a central role in the regulation of glycolytic flux. Its activity is modulated by various upstream signaling pathways, including hypoxia-inducible factor-1α (HIF-1α) and the PI3K/Akt pathway.[3][5] Upon activation, PFKFB3 increases the levels of fructose-2,6-bisphosphate, which in turn stimulates PFK-1 activity and enhances glycolysis.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Growth_Factors Growth_Factors PI3K_Akt PI3K_Akt Growth_Factors->PI3K_Akt PFKFB3 PFKFB3 PI3K_Akt->PFKFB3 Activates HIF1a->PFKFB3 Upregulates F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Synthesizes PFK1 Phosphofructokinase-1 (PFK-1) F26BP->PFK1 Allosterically Activates Glycolysis Glycolysis PFK1->Glycolysis Rate-limiting step Lactate_Production Lactate_Production Glycolysis->Lactate_Production Angiogenesis Angiogenesis Glycolysis->Angiogenesis Cell_Proliferation Cell_Proliferation Glycolysis->Cell_Proliferation AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 Inhibits

PFKFB3 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test with this compound

The Cell Mito Stress Test measures key parameters of mitochondrial function by using sequential injections of metabolic modulators. This protocol is designed to assess the effect of this compound on mitochondrial respiration.

A. Experimental Workflow

Mito_Stress_Test_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in Seahorse XF plate Hydrate_Cartridge Hydrate sensor cartridge with XF Calibrant Prepare_Media Prepare assay medium and This compound treatment Treat_Cells Wash and incubate cells in treatment medium Prepare_Media->Treat_Cells Load_Cartridge Load injection ports with Oligomycin, FCCP, Rot/AA Treat_Cells->Load_Cartridge Run_Assay Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data Glycolysis_Stress_Test_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed_Cells Seed cells in Seahorse XF plate Hydrate_Cartridge Hydrate sensor cartridge with XF Calibrant Prepare_Media Prepare glycolysis assay medium and this compound treatment Treat_Cells Wash and incubate cells in treatment medium Prepare_Media->Treat_Cells Load_Cartridge Load injection ports with Glucose, Oligomycin, 2-DG Treat_Cells->Load_Cartridge Run_Assay Run Seahorse XF Glycolysis Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze ECAR data Run_Assay->Analyze_Data

References

Application Notes and Protocols: Measuring Lactate Production Following AZ-PFKFB3-67 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, the metabolic pathway that converts glucose into lactate (B86563).[1][2][3][4][5][6] The upregulation of PFKFB3 is associated with increased glycolytic flux in various pathological conditions, including cancer, making it an attractive therapeutic target.[2][3][6] AZ-PFKFB3-67 is a selective inhibitor of PFKFB3.[7][8][9][10][11][12] These application notes provide detailed protocols for measuring intracellular and extracellular lactate levels in cultured cells following treatment with this compound to assess its impact on glycolysis.

Introduction

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][5] By inhibiting PFKFB3, this compound is expected to reduce the rate of glycolysis and consequently decrease the production of lactate. However, it is important to note that some studies have reported that this compound can inhibit angiogenesis independently of glycolysis and may not affect lactate production in all cell types, such as endothelial cells.[7][10][11][12] Therefore, direct measurement of lactate production is essential to functionally characterize the metabolic effects of this compound in a specific cellular context.

This document provides protocols for both colorimetric and luminescence-based lactate assays, which are common methods for quantifying lactate in biological samples.

PFKFB3 Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of PFKFB3 in glycolysis and the point of intervention for this compound.

PFKFB3_Pathway cluster_cell Cell cluster_pfkfb3 PFKFB3 Regulation Glucose Glucose GLUT GLUT Glucose->GLUT G6P Glucose-6-P GLUT->G6P Transport F6P Fructose-6-P G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-BP PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in Reduction LDH LDH Lactate_in->LDH MCT MCT Lactate_in->MCT Efflux Lactate_out Extracellular Lactate MCT->Lactate_out F26BP Fructose-2,6-BP PFKFB3->F26BP Kinase activity F26BP->PFK1 Activates AZ67 This compound AZ67->PFKFB3

Caption: PFKFB3-mediated regulation of glycolysis and lactate production.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well for high-throughput screening or 6-well for larger sample volumes) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

II. Measurement of Extracellular Lactate

This protocol is adapted for use with commercially available colorimetric or fluorometric lactate assay kits.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Sample Preparation:

    • Centrifuge the supernatant at 300 x g for 2 minutes to pellet any detached cells.[13]

    • Transfer the clear supernatant to a new tube.

    • If the samples contain lactate dehydrogenase (LDH), which can interfere with the assay, it is recommended to deproteinize the samples using a 10 kDa molecular weight cut-off spin filter.[14][15]

  • Lactate Assay:

    • Follow the specific instructions provided by the manufacturer of the lactate assay kit. A general workflow is as follows:

    • Prepare a lactate standard curve by diluting the provided lactate standard in the assay buffer.[13][14][15][16]

    • Add the prepared standards and samples to a 96-well plate.

    • Prepare the reaction mixture containing the lactate enzyme mix and probe/cofactor.

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[13][16]

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the wavelength specified in the kit's protocol.[13]

  • Data Analysis:

    • Subtract the background reading (blank) from all standard and sample readings.

    • Plot the standard curve (absorbance or fluorescence vs. lactate concentration).

    • Determine the lactate concentration in the samples from the standard curve.

    • Normalize the lactate concentration to the cell number or total protein concentration for each sample to account for differences in cell proliferation.

III. Measurement of Intracellular Lactate
  • Sample Collection and Lysis:

    • After collecting the supernatant for extracellular lactate measurement, wash the adherent cells twice with cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton™ X-100 in PBS).[13] Scrape the cells and collect the lysate.

    • Alternatively, cells can be collected by trypsinization, washed with cold PBS, and then lysed.[13][15]

  • Sample Preparation:

    • Centrifuge the cell lysate at a high speed (e.g., 8,000-12,000 x g) for 5-10 minutes to pellet cell debris.[13][15]

    • Collect the supernatant.

    • Deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter to remove endogenous LDH.[13]

  • Lactate Assay:

    • Follow the same procedure as for the extracellular lactate assay (Protocol II, step 3).

  • Data Analysis:

    • Calculate the intracellular lactate concentration from the standard curve.

    • Normalize the lactate concentration to the total protein concentration of the cell lysate.

Experimental Workflow

The following diagram outlines the general workflow for measuring lactate production after this compound treatment.

Lactate_Assay_Workflow cluster_prep I. Cell Preparation and Treatment cluster_extracellular II. Extracellular Lactate Measurement cluster_intracellular III. Intracellular Lactate Measurement A Seed Cells B Adherence (24h) A->B C Treat with this compound and Vehicle Control B->C D Incubate (e.g., 24-72h) C->D E Collect Supernatant D->E J Wash and Lyse Cells D->J F Centrifuge and/or Deproteinize E->F G Perform Lactate Assay F->G H Read Absorbance/ Fluorescence G->H I Analyze Data H->I K Centrifuge and Deproteinize Lysate J->K L Perform Lactate Assay K->L M Read Absorbance/ Fluorescence L->M N Analyze Data M->N

References

Application Notes and Protocols for Cell Viability Assays with AZ-PFKFB3-67 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ-PFKFB3-67 is a potent and highly selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1][2][3]. PFKFB3 is a key regulatory enzyme in the glycolytic pathway, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By catalyzing this reaction, PFKFB3 plays a crucial role in promoting a high glycolytic rate, a metabolic phenotype often observed in cancer cells and other proliferative diseases. Upregulation of PFKFB3 is associated with the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen[4]. This metabolic adaptation supports rapid cell growth and proliferation. Consequently, inhibiting PFKFB3 with agents like this compound presents a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.

This document provides detailed application notes and protocols for conducting cell viability assays using this compound. It includes information on the mechanism of action, protocols for common viability assays, and expected outcomes.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of the PFKFB3 enzyme. This inhibition leads to a decrease in the intracellular levels of F2,6BP. As F2,6BP is a critical activator of PFK-1, the rate-limiting enzyme of glycolysis, its reduction leads to a decreased glycolytic flux. In cancer cells that are highly dependent on glycolysis for energy production and biosynthetic precursors, this metabolic disruption can lead to cytostatic or cytotoxic effects.

PFKFB3 Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in the glycolytic pathway and the point of intervention for this compound.

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP F26BP Fructose-2,6-BP F6P->F26BP PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate PFKFB3 PFKFB3 PFK1 PFK-1 F26BP->PFK1 Activates PFK1->F16BP AZ67 This compound AZ67->PFKFB3 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture D Seed Cells in 96-well Plate A->D B Prepare this compound Stock Solution C Serial Dilutions of Compound B->C E Add Compound Dilutions to Wells C->E D->E F Incubate for 24-72 hours E->F G Perform Viability Assay (e.g., MTT, CellTiter-Glo) F->G H Measure Signal (Absorbance/Luminescence) G->H I Calculate % Viability H->I J Generate Dose-Response Curve & Calculate IC50 I->J

References

Application Note: Preparation of AZ-PFKFB3-67 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ-PFKFB3-67 is a potent and highly selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)[1][2]. PFKFB3 is a key regulatory enzyme in glycolysis, producing fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1 (PFK-1). Upregulation of PFKFB3 is associated with various pathological conditions, including cancer, inflammation, and angiogenesis, making it a significant target for therapeutic development[3][4][5]. Accurate preparation of inhibitor stock solutions is a critical first step for reliable and reproducible results in any cell-based or in vitro assay. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Physicochemical and Solubility Data

Summarized below are the key physicochemical properties of this compound. This data is essential for accurate stock solution preparation and handling.

PropertyValueSource
Molecular Formula C₂₆H₂₅N₅O₃[1]
Molecular Weight 455.51 g/mol [1]
CAS Number 1704741-11-6[1]
Appearance White to off-white solid[1][6]
Purity ≥98%
Solubility in DMSO Soluble to 100 mM (45.55 mg/mL)[7]
Solubility in Ethanol Soluble to 100 mM (45.55 mg/mL)[7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Bath sonicator (recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Stock Solution Calculation Table

The following table provides the required mass of this compound to prepare stock solutions of common concentrations. Calculations are based on a molecular weight of 455.51 g/mol .

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.456 mg2.278 mg4.555 mg
5 mM 2.278 mg11.388 mg22.775 mg
10 mM 4.555 mg22.775 mg45.551 mg
50 mM 22.775 mg113.877 mg227.754 mg
Step-by-Step Protocol for Preparing a 10 mM Stock Solution
  • Safety First: Put on appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Handle this compound powder in a chemical fume hood or a designated area for handling potent compounds.

  • Weighing the Compound: Tare a sterile microcentrifuge tube or amber vial on an analytical balance. Carefully weigh out 4.56 mg of this compound powder into the tube.

  • Adding Solvent: Using a calibrated pipette, add 1 mL of anhydrous, high-purity DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Observe the solution for any undissolved particles.

  • Sonication (If Necessary): If the compound does not fully dissolve with vortexing, place the tube in a bath sonicator for 5-10 minutes.[1] This is often necessary to achieve complete dissolution, especially at higher concentrations.[1][8] The solution should be clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure tubes are clearly labeled with the compound name, concentration, solvent, and preparation date.

Visualized Workflows and Pathways

Workflow for Stock Solution Preparation

G cluster_workflow This compound Stock Solution Preparation Workflow A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate to Dissolve B->C D 4. Aliquot into Single-Use Volumes C->D E 5. Store at -20°C / -80°C D->E

Caption: Workflow for preparing this compound stock solution in DMSO.

PFKFB3 Signaling Pathway and Inhibition

PFKFB3 is a critical enzyme in the glycolytic pathway. Its activity is upregulated by various signaling cascades, including Hypoxia-Inducible Factor 1α (HIF-1α) under hypoxic conditions and the PI3K/Akt pathway in response to growth factors or mitogens.[4][5][9] PFKFB3 catalyzes the synthesis of Fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of Phosphofructokinase-1 (PFK-1). This activation significantly increases the rate of glycolysis. This compound exerts its effect by directly inhibiting the kinase activity of PFKFB3, thereby reducing F2,6BP levels and suppressing the high glycolytic rate in targeted cells.

G cluster_pathway Simplified PFKFB3 Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a GrowthFactors Growth Factors / Insulin PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt PFKFB3 PFKFB3 HIF1a->PFKFB3 Upregulates PI3K_Akt->PFKFB3 Activates F6P Fructose-6-Phosphate Inhibitor This compound Inhibitor->PFKFB3 Inhibits F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Increased Glycolysis PFK1->Glycolysis

Caption: PFKFB3 is activated by upstream signals, promoting glycolysis.

References

Application Notes and Protocols for AZ-PFKFB3-67 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The protocols outlined below are intended to assist in the design and execution of animal studies for oncology and immunology research.

Introduction

PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells and activated immune cells to meet their increased energetic and biosynthetic demands. Inhibition of PFKFB3 presents a promising therapeutic strategy to target the metabolic vulnerabilities of tumors and modulate immune responses. This compound is a highly selective and potent small molecule inhibitor of PFKFB3 with an IC50 of 11 nM.[1] These notes provide detailed protocols for its use in preclinical animal models.

PFKFB3 Signaling Pathway

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F-2,6-BP, thereby decreasing the glycolytic flux. This can lead to reduced proliferation and survival of cancer cells and modulation of immune cell function.

PFKFB3_Signaling PFKFB3 Signaling Pathway and Inhibition by this compound cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation cluster_cellular_effects Cellular Effects of Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 Substrate/Product Pyruvate Pyruvate F16BP->Pyruvate F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Synthesis PFK1 PFK-1 F26BP->PFK1 Activates PFK1->F16BP Catalyzes AZ_67 This compound AZ_67->PFKFB3 Inhibits Reduced_Glycolysis Reduced Glycolysis Decreased_Proliferation Decreased Cell Proliferation Reduced_Glycolysis->Decreased_Proliferation Modulated_Immunity Modulated Immune Response Reduced_Glycolysis->Modulated_Immunity

Caption: PFKFB3 signaling pathway and the point of inhibition by this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant PFKFB3 inhibitors in animal studies.

Table 1: In Vivo Efficacy of PFKFB3 Inhibitors

CompoundAnimal ModelTumor/Disease TypeDosing RegimenEfficacyReference
This compoundC57BL/6 MiceMatrigel Plug Angiogenesis115 µg/kg (route not specified)Significant inhibition of new vessel formation[2]
This compoundMiceIschemia/Reperfusion60 mg/kg, single i.v. injectionDecreased infarcted brain volume to 27% (from 43% in untreated)[3]
PFK15 (PFKFB3 inhibitor)C57BL/6 MiceLewis Lung Carcinoma25 mg/kg, i.p., every 3 daysSignificant tumor growth inhibition[4]
PFK15 (PFKFB3 inhibitor)Rag-/- MiceT-cell Transfer Colitis25 mg/kg, i.p., every 3 daysAttenuated inflammation and colitis severity[5]

Table 2: Pharmacokinetic Parameters of PFKFB3 Inhibitors

CompoundSpeciesDose and RouteCmaxT1/2BioavailabilityReference
PFK15C57Bl/6 Mice25 mg/kg, i.p.3053 ng/mL5.1 hN/A[4]
Lenalidomide (example small molecule)Mice10 mg/kg, i.p.~1.6 µg/mL~2 h105% (compared to i.v.)

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in preclinical animal models.

Formulation Protocol

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection:

  • Stock Solution Preparation:

    • Due to its solubility, this compound should first be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[5] Information from suppliers indicates solubility up to 100 mM in DMSO.[6]

    • Ensure the powder is completely dissolved by vortexing.

  • Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):

    • Calculate the required amount of this compound per mouse: 10 mg/kg * 0.02 kg = 0.2 mg.

    • From the 10 mg/mL stock, this corresponds to 20 µL.

    • A common vehicle for i.p. injections is a mixture of DMSO, PEG, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.

    • To prepare the final injection solution for one mouse, mix:

      • 10 µL of vehicle (DMSO/PEG300/Saline in a 1:4:5 ratio, prepared in advance)

      • 20 µL of the 10 mg/mL this compound stock in DMSO.

      • 70 µL of saline.

    • Vortex the solution thoroughly to ensure it is a clear, homogenous solution. Prepare fresh daily.

Note: The final concentration of DMSO in the injected volume should be kept low (ideally below 10%) to avoid toxicity. Adjust the volumes accordingly for different dosing concentrations and animal numbers.

In Vivo Experimental Workflow: Oncology (Syngeneic Tumor Model)

Oncology_Workflow Workflow for In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model cluster_setup 1. Model Setup cluster_treatment 2. Treatment cluster_monitoring 3. Monitoring & Endpoint cluster_analysis 4. Analysis Cell_Culture Tumor Cell Culture (e.g., B16-F10, LLC) Implantation Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 50-100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Vehicle Groups Tumor_Growth->Randomization Drug_Admin Administer this compound or Vehicle (e.g., i.p., daily) Randomization->Drug_Admin Measurements Measure Tumor Volume and Body Weight Regularly Drug_Admin->Measurements Endpoint Euthanize Mice at Endpoint (e.g., tumor size limit) Measurements->Endpoint Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection TGI Tumor Growth Inhibition (TGI) Analysis Tissue_Collection->TGI IHC Immunohistochemistry (IHC) (e.g., CD31, Ki67) Tissue_Collection->IHC Flow_Cytometry Flow Cytometry of Tumors (Immune Cell Infiltration) Tissue_Collection->Flow_Cytometry

Caption: A typical experimental workflow for evaluating this compound in a cancer model.

Protocol:

  • Animal Model:

    • Use syngeneic mouse models (e.g., C57BL/6 mice for B16-F10 melanoma or Lewis Lung Carcinoma) to allow for the evaluation of the drug's effect on the tumor microenvironment and anti-tumor immunity.

  • Tumor Cell Implantation:

    • Inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells in 100 µL of sterile PBS) subcutaneously into the flank of the mice.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Based on data from similar PFKFB3 inhibitors, a starting dose could be in the range of 10-25 mg/kg administered intraperitoneally once daily.[4]

    • Prepare the dosing solution as described in the formulation protocol.

    • Administer the drug or vehicle control according to the planned schedule.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

  • Endpoint Analysis:

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 or angiogenesis markers like CD31) and flow cytometry to analyze the immune cell infiltrate.

In Vivo Experimental Workflow: Immunology (Colitis Model)

Immunology_Workflow Workflow for In Vivo Efficacy Study of this compound in a Colitis Mouse Model cluster_induction 1. Colitis Induction cluster_treatment 2. Treatment cluster_monitoring 3. Monitoring & Endpoint cluster_analysis 4. Analysis Induction Induce Colitis in Mice (e.g., DSS in drinking water or T-cell transfer) Randomization Randomize Mice into Treatment and Vehicle Groups Induction->Randomization Drug_Admin Administer this compound or Vehicle (e.g., i.p., every 3 days) Randomization->Drug_Admin Monitoring Monitor Clinical Signs of Colitis (Body weight, stool consistency, etc.) Drug_Admin->Monitoring Endpoint Euthanize Mice at Pre-determined Endpoint Monitoring->Endpoint Tissue_Collection Collect Colon Tissue Endpoint->Tissue_Collection Histology Histological Analysis of Colon (Inflammation scoring) Tissue_Collection->Histology Cytokine_Analysis Cytokine Profiling of Colon Tissue Tissue_Collection->Cytokine_Analysis Flow_Cytometry Flow Cytometry of Lamina Propria (Immune cell populations) Tissue_Collection->Flow_Cytometry

Caption: A typical experimental workflow for evaluating this compound in an immunology model.

Protocol:

  • Animal Model:

    • Use an appropriate mouse model of colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model or the T-cell transfer model of colitis.

  • Colitis Induction:

    • For the DSS model, administer DSS in the drinking water for a defined period.

    • For the T-cell transfer model, inject naive T cells into immunodeficient mice.

  • Treatment:

    • Based on studies with the PFKFB3 inhibitor PFK15 in a colitis model, a dose of 25 mg/kg administered intraperitoneally every three days can be considered as a starting point.[5]

    • Prepare the dosing solution as described in the formulation protocol.

  • Monitoring:

    • Monitor the mice for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A disease activity index (DAI) can be calculated.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure the colon length and weight.

    • Perform histological analysis to assess the degree of inflammation and tissue damage.

    • Isolate lamina propria lymphocytes for flow cytometric analysis of immune cell populations.

    • Homogenize colon tissue for cytokine and chemokine analysis.

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of this compound in oncology and immunology research. Due to the limited publicly available data on the in vivo administration of this compound in these specific therapeutic areas, the protocols are based on its known properties and data from studies using other PFKFB3 inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose for their specific animal model and experimental design. Careful consideration of the formulation is crucial for ensuring the bioavailability and efficacy of this compound.

References

Troubleshooting & Optimization

AZ-PFKFB3-67 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PFKFB3 inhibitor, AZ-PFKFB3-67.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The most commonly recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] Some suppliers also indicate that it is soluble in ethanol.[2][3]

Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?

A2: There are slightly varied reports on the maximum solubility in DMSO. Some sources state a solubility of up to 100 mg/mL (which corresponds to 219.53 mM)[1], while others report 100 mM.[2][3] Another source describes it as sparingly soluble in DMSO at 1-10 mg/mL.[4] It is advisable to start with a lower concentration and assist dissolution with sonication.[1]

Q3: Can I use water to dissolve this compound?

A3: this compound is a hydrophobic molecule and is poorly soluble in aqueous solutions. Direct dissolution in water or aqueous buffers is not recommended for creating primary stock solutions.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo experiments, a common method involves first dissolving the compound in a small amount of DMSO and then further diluting it with a vehicle suitable for animal administration, such as corn oil or saline.[5] A typical formulation might be a 10% DMSO and 90% corn oil mixture.[5] It is recommended to prepare these working solutions freshly on the day of use.[1]

Q5: How should I store the this compound stock solution?

A5: Stock solutions of this compound in a solvent should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] The solid compound should be stored at -20°C for long-term storage (months to years).[3]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not fully dissolving in DMSO.

Possible Cause Solution
Concentration is too high.Try preparing a more dilute stock solution. While some suppliers report high solubility, it's safer to start at a lower concentration (e.g., 10-20 mM) and increase if necessary.
Insufficient mixing.Vortex the solution for several minutes.
Compound requires energy to dissolve.Use an ultrasonic bath to aid dissolution.[1] Gentle warming (be cautious to avoid degradation) can also be attempted.
Quality of the solvent.Use freshly opened, high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some compounds.[1]

Problem: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

Possible Cause Solution
The final concentration of DMSO is too low to maintain solubility.Ensure the final concentration of DMSO in your aqueous solution is kept as high as your experimental system tolerates (typically ≤0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit.
Rapid addition of the stock solution to the aqueous medium.Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
The compound's solubility limit in the aqueous medium has been exceeded.Reduce the final concentration of this compound in your experiment. You may need to perform a solubility test in your specific buffer or medium to determine the practical working concentration range.

Quantitative Solubility Data

Solvent Reported Solubility Molar Concentration Source
DMSO100 mg/mL~219.53 mM[1]
DMSO100 mM100 mM[2][3]
DMSO45.55 mg/mL100 mM
DMSOSparingly Soluble: 1-10 mg/mL~2.2 - 22 mM[4]
Ethanol100 mM100 mM[2][3]
Ethanol45.55 mg/mL100 mM
Acetonitrile≥ 10 mg/mL≥ 21.95 mM[4]
10% DMSO in 90% Corn Oil≥ 1 mg/mL≥ 2.20 mM[5]
10% DMSO in 90% Saline≥ 1 mg/mL≥ 2.20 mM[5]

Note: The molecular weight of this compound is approximately 455.51 g/mol .[2]

Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound for your desired volume of 20 mM stock solution (Mass = 0.020 mol/L * 455.51 g/mol * Volume in L). For example, for 1 mL of a 20 mM stock, you would need 9.11 mg.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube for 2-3 minutes to mix the contents.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Improving Small Molecule Solubility

If you continue to face solubility issues, consider these general strategies for poorly soluble compounds:

  • Co-solvency: The use of a mixture of solvents can sometimes improve solubility more than a single solvent.[6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous solution can significantly alter solubility. However, the structure of this compound does not suggest it is readily ionizable.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Visualizations

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Insulin Insulin/IGF-1 PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt Mitogens Mitogens Mitogens->PI3K_Akt PFKFB3 PFKFB3 HIF1a->PFKFB3 PI3K_Akt->PFKFB3 Glycolysis Increased Glycolysis PFKFB3->Glycolysis Angiogenesis Angiogenesis PFKFB3->Angiogenesis Cell_Proliferation Cell Proliferation PFKFB3->Cell_Proliferation Neurodegeneration Neurodegeneration PFKFB3->Neurodegeneration AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3

Caption: PFKFB3 signaling pathways and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in recommended solvent (e.g., DMSO) check_dissolution Is the compound fully dissolved? start->check_dissolution vortex Vortex thoroughly check_dissolution->vortex No success Stock solution prepared successfully check_dissolution->success Yes sonicate Apply sonication vortex->sonicate check_solvent Use fresh, anhydrous solvent sonicate->check_solvent reduce_conc Reduce concentration check_solvent->reduce_conc reduce_conc->check_dissolution dilute Dilute stock into aqueous buffer/medium success->dilute check_precipitation Does precipitation occur? dilute->check_precipitation final_success Working solution prepared successfully check_precipitation->final_success No slow_addition Add stock dropwise with stirring check_precipitation->slow_addition Yes check_dmso_conc Ensure final DMSO concentration is sufficient and non-toxic slow_addition->check_dmso_conc reduce_final_conc Reduce final compound concentration check_dmso_conc->reduce_final_conc reduce_final_conc->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

References

AZ-PFKFB3-67 Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AZ-PFKFB3-67 in cell culture media.

Troubleshooting Guide: Assessing and Managing this compound Stability

Researchers may encounter variability in experimental results, which can sometimes be attributed to the stability of the small molecule inhibitor in the experimental medium. This guide provides a systematic approach to troubleshooting potential stability issues with this compound.

Question/Issue Possible Cause Recommended Action
Inconsistent or lower than expected potency of this compound in multi-day cell culture experiments. Degradation of the compound in the cell culture medium over time at 37°C.1. Perform a time-course experiment: Add this compound to your cell culture medium (without cells) and incubate at 37°C. Collect aliquots at different time points (e.g., 0, 8, 24, 48, 72 hours) and analyze the concentration of the active compound using LC-MS/MS. 2. Replenish the compound: Based on the stability data, replenish the medium with fresh this compound at appropriate intervals to maintain the desired effective concentration.
Variability in results between different batches of media or serum. Components in the media or serum (e.g., esterases, pH) may be affecting the stability of this compound.1. Test stability in different media formulations: If you switch media or serum batches, it is advisable to re-assess the stability of the compound. 2. Use heat-inactivated serum: If enzymatic degradation is suspected, consider using heat-inactivated serum in your experiments.
Precipitation of the compound is observed in the stock solution or after dilution in media. Poor solubility of this compound in the chosen solvent or culture medium.1. Consult solubility data: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1] 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to store stock solutions at -20°C.[1] 3. Ensure proper dilution: When diluting in aqueous media, ensure vigorous mixing to avoid precipitation. Consider the final concentration of the solvent in the media, as high concentrations of DMSO can be toxic to cells.
Unexpected off-target effects or cellular toxicity. Potential degradation of this compound into active or toxic metabolites.1. Identify potential degradants: Use LC-MS/MS to analyze the aged media samples to identify potential degradation products. 2. Test toxicity of potential degradants: If possible, synthesize or obtain the identified degradants and test their effects on your cell model.

Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of a small molecule inhibitor like this compound in a specific cell culture medium.

Objective: To determine the rate of degradation of this compound in a chosen cell culture medium over a specific time course at 37°C.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Ensure thorough mixing.

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The t=0 sample should be collected immediately after spiking.

  • Store collected samples at -80°C until analysis to prevent further degradation.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Calculate the half-life (t½) of the compound in the medium by plotting the concentration of this compound versus time and fitting the data to a first-order decay model.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) spike_media Spike Cell Culture Medium prep_stock->spike_media Add to medium aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C aliquot->incubate collect_samples Collect Samples at Time Points (0, 2, 4, 8, 24h...) incubate->collect_samples store_samples Store Samples at -80°C collect_samples->store_samples lcms_analysis LC-MS/MS Analysis store_samples->lcms_analysis calculate_hl Calculate Half-Life (t½) lcms_analysis->calculate_hl

Experimental workflow for assessing compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions or cell culture media?

A1: Currently, there is no publicly available quantitative data specifically detailing the half-life or degradation kinetics of this compound in cell culture media. Small molecule stability can be influenced by various factors including pH, temperature, and the presence of enzymes in serum. Therefore, it is recommended to determine the stability under your specific experimental conditions using the protocol provided above.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is reported to be soluble in DMSO and ethanol up to 100 mM.[1] It is best practice to prepare concentrated stock solutions in a high-quality, anhydrous solvent. For storage, it is recommended to keep stock solutions at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use volumes.

Q3: Can the presence of serum in my cell culture medium affect the stability of this compound?

A3: Yes, components within fetal bovine serum (FBS) or other sera, such as esterases and other enzymes, can potentially metabolize and degrade small molecules. The stability of this compound may differ between serum-free and serum-containing media. If you suspect enzymatic degradation, using heat-inactivated serum might mitigate this issue.

Q4: Does the pH of the cell culture medium impact the stability of this compound?

A4: The pH of the medium can significantly influence the stability of many small molecules. Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). However, cellular metabolism can cause local pH changes. If your experimental conditions involve significant pH shifts, it may be necessary to assess the stability of this compound under those specific pH conditions.

Q5: What are the known degradation pathways for PFKFB3 inhibitors?

A5: Specific degradation pathways for this compound have not been detailed in the available literature. For other PFKFB3 inhibitors, stability can be a concern. For instance, PFK15 was developed as a more stable analog of 3PO, with improved pharmacokinetic properties.[2] This suggests that the chemical scaffold can be susceptible to metabolic degradation.

G cluster_factors Factors Influencing Stability Temp Temperature (e.g., 37°C) Degradation Degradation Temp->Degradation pH Medium pH pH->Degradation Serum Serum Components (e.g., Enzymes) Serum->Degradation Light Light Exposure Light->Degradation Compound This compound in Media Compound->Degradation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity

Factors affecting this compound stability in media.

References

potential off-target effects of AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AZ-PFKFB3-67. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound against other PFKFB isoforms?

This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). It exhibits significantly lower activity against other isoforms of the PFKFB family, namely PFKFB1 and PFKFB2. This selectivity is crucial for attributing its biological effects primarily to the inhibition of PFKFB3.

Q2: Has a comprehensive kinome scan been performed for this compound to identify other potential off-target kinases?

Currently, a comprehensive kinome-wide selectivity profile for this compound against a broad panel of kinases is not publicly available. While the compound has been shown to be highly selective for PFKFB3 over its closely related isoforms, researchers should be aware that interactions with other kinases cannot be entirely ruled out without a broad kinome scan.

Q3: Are there any known off-target effects of this compound observed in cellular or in vivo models?

Yes, studies have revealed that this compound can inhibit angiogenesis (the formation of new blood vessels) through a mechanism that is independent of its primary function of glycolysis inhibition.[1][2][3][4] This suggests that the compound may interact with other cellular pathways involved in angiogenesis.

Q4: What is the proposed mechanism for the glycolysis-independent anti-angiogenic effect of this compound?

The precise mechanism of the glycolysis-independent anti-angiogenic effect is still under investigation. However, some evidence suggests a potential link to the Notch signaling pathway.[1] PFKFB3-driven glycolysis has been connected to this pathway, and it is hypothesized that this compound might directly or indirectly modulate Notch signaling components in endothelial cells, thereby affecting vessel sprouting.[1]

Q5: How can I minimize the risk of misinterpreting experimental results due to potential off-target effects?

To ensure that the observed biological effects are indeed due to the inhibition of PFKFB3, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of potential off-targets.

  • Use orthogonal controls: Employ structurally different PFKFB3 inhibitors to confirm that the observed phenotype is consistent across multiple compounds targeting the same protein.

  • Perform rescue experiments: If possible, use a constitutively active or inhibitor-resistant mutant of PFKFB3 to see if it can reverse the effects of this compound.

  • Consider the context: Be mindful of the known glycolysis-independent anti-angiogenic effect when studying vascular biology.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against the PFKFB isoforms.

TargetIC50 (nM)Selectivity vs. PFKFB3
PFKFB311-
PFKFB215914.5-fold
PFKFB11130102.7-fold

[Data sourced from multiple suppliers and publications.][5][6][7][8]

Experimental Protocols

Protocol 1: Biochemical Assay for PFKFB Isoform Selectivity

This protocol outlines a general method for determining the IC50 values of this compound against PFKFB1, PFKFB2, and PFKFB3 using a radiometric assay.

  • Reagents and Materials:

    • Recombinant human PFKFB1, PFKFB2, and PFKFB3 enzymes.

    • This compound compound.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • ATP (with [γ-33P]ATP).

    • Fructose-6-phosphate (F6P) substrate.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a microplate, add the assay buffer, the respective PFKFB enzyme, and the diluted inhibitor.

    • Initiate the kinase reaction by adding a mixture of ATP (spiked with [γ-33P]ATP) and F6P.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-33P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Endothelial Cell Tube Formation Assay to Assess Angiogenesis

This protocol describes how to evaluate the anti-angiogenic effects of this compound in vitro.

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial cell growth medium.

    • Matrigel or a similar basement membrane matrix.

    • This compound compound.

    • 96-well plates.

    • Microscope with imaging capabilities.

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in a basal medium.

    • Treat the HUVECs with various concentrations of this compound or vehicle control (DMSO) for a predetermined time.

    • Seed the treated HUVECs onto the Matrigel-coated wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.

    • Visualize and capture images of the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Compare the results from the this compound-treated groups to the vehicle control to determine the effect on angiogenesis.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Not Explained by Glycolysis Inhibition

  • Potential Cause: This could be due to the known glycolysis-independent anti-angiogenic effect of this compound or another, as-yet-unidentified off-target effect.

  • Troubleshooting Steps:

    • Review the literature: Check if the observed phenotype aligns with known effects of inhibiting angiogenesis or other signaling pathways.

    • Test in non-endothelial cells: If the phenotype is observed in cell types not involved in angiogenesis, it may point to a different off-target.

    • Use a structurally different PFKFB3 inhibitor: If a different PFKFB3 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound.

    • Perform a target engagement assay: Confirm that PFKFB3 is being inhibited at the concentrations used in your experiment.

Issue 2: High Variability in Kinase Assay Results

  • Potential Cause: Inconsistent results in biochemical kinase assays can arise from several factors, including pipetting errors, reagent instability, or incorrect assay conditions.

  • Troubleshooting Steps:

    • Verify reagent quality: Ensure the enzyme is active and the ATP and substrate are not degraded.

    • Optimize assay conditions: Confirm that the ATP concentration is appropriate for the kinase and that the reaction is in the linear range.

    • Check inhibitor solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations.

    • Standardize pipetting techniques: Use calibrated pipettes and consistent techniques to minimize variability.

    • Include proper controls: Always run positive (known inhibitor) and negative (vehicle) controls to validate the assay performance.

Visualizations

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_PFKFB3_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate F26BP Fructose-2,6-BP PFKFB3->F26BP Kinase Activity PFK1 PFK-1 F26BP->PFK1 Activates PFK1->F16BP AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 Inhibits

Caption: Intended signaling pathway of this compound.

Off_Target_Workflow Start Start Observe_Phenotype Observe Unexpected Cellular Phenotype Start->Observe_Phenotype Hypothesize_Off_Target Hypothesize Off-Target Effect Observe_Phenotype->Hypothesize_Off_Target Validate_On_Target Validate On-Target Engagement Hypothesize_Off_Target->Validate_On_Target Use_Orthogonal_Inhibitor Use Structurally Different PFKFB3 Inhibitor Validate_On_Target->Use_Orthogonal_Inhibitor Perform_Rescue_Experiment Perform Rescue Experiment Use_Orthogonal_Inhibitor->Perform_Rescue_Experiment Consistent_Phenotype Consistent Phenotype? Perform_Rescue_Experiment->Consistent_Phenotype On_Target_Effect Likely On-Target Effect Consistent_Phenotype->On_Target_Effect  Yes Off_Target_Effect Likely Off-Target Effect Consistent_Phenotype->Off_Target_Effect  No Investigate_Mechanism Investigate Off-Target Mechanism Off_Target_Effect->Investigate_Mechanism

Caption: Workflow for investigating potential off-target effects.

References

troubleshooting inconsistent results with AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the kinase activity of PFKFB3.[1] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound is expected to reduce glycolytic flux. However, it's important to note that some studies suggest its biological effects can be independent of glycolysis inhibition.[2][3][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions are typically prepared in DMSO or ethanol (B145695) and can be stored at -20°C for short periods.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. For cell culture experiments, fresh dilutions should be prepared from the stock solution in the appropriate cell culture medium.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM.[1] For in vivo studies, it can be prepared in a solution of 10% DMSO and 90% corn oil or saline.[6]

Q4: What is the selectivity profile of this compound?

A4: this compound is a selective inhibitor of PFKFB3. Its inhibitory activity against other PFKFB isoforms is significantly lower. The IC50 values are 11 nM for PFKFB3, 159 nM for PFKFB2, and 1130 nM for PFKFB1.[1][6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or unexpected effects on cell viability.

  • Question: Why am I observing variable or no effect on cell viability after treating my cells with this compound?

  • Possible Causes & Solutions:

    • Cell Line Specificity: The effect of PFKFB3 inhibition on cell viability can be highly dependent on the metabolic wiring of the specific cell line. Some cell lines may not rely heavily on glycolysis for survival and proliferation, and therefore may be less sensitive to PFKFB3 inhibition.

      • Recommendation: Test a range of concentrations and incubation times. Consider using a positive control cell line known to be sensitive to glycolytic inhibition.

    • Off-Target Effects Independent of Glycolysis: Research suggests that this compound can exert biological effects, such as the inhibition of angiogenesis, that are independent of its impact on lactate (B86563) production and ATP levels.[2][3][4][5]

      • Recommendation: Measure markers of both glycolysis (e.g., lactate production, glucose uptake) and the specific pathway you are investigating to determine if the observed phenotype is linked to glycolysis.

    • Inhibitor Stability and Activity: Improper storage or handling of the inhibitor can lead to degradation and loss of activity.

      • Recommendation: Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment. You can test the activity of your compound in a cell-free enzymatic assay if you suspect degradation.

Issue 2: No significant change in lactate production after treatment.

  • Question: I'm not seeing the expected decrease in lactate production after treating my cells with this compound. Is the inhibitor not working?

  • Possible Causes & Solutions:

    • Metabolic Compensation: Cells can adapt to the inhibition of glycolysis by upregulating alternative metabolic pathways, such as oxidative phosphorylation or the pentose (B10789219) phosphate (B84403) pathway.

      • Recommendation: Perform a more comprehensive metabolic analysis, such as metabolic flux analysis, to understand the metabolic reprogramming in your cells.

    • Assay Sensitivity: The lactate assay may not be sensitive enough to detect subtle changes in lactate production.

      • Recommendation: Ensure your assay is properly calibrated and that you are using a sufficient number of cells.

    • Glycolysis-Independent Effects: As mentioned, the effects of this compound may not always correlate with a reduction in glycolysis.[2][3][4][5]

      • Recommendation: Evaluate other downstream markers of PFKFB3 activity or the specific cellular process you are studying.

Issue 3: High background or non-specific bands in Western blot for PFKFB3.

  • Question: My Western blot for PFKFB3 shows high background or multiple non-specific bands after treating with this compound. How can I improve my results?

  • Possible Causes & Solutions:

    • Antibody Specificity: The primary antibody may have low specificity for PFKFB3.

      • Recommendation: Use a well-validated antibody for PFKFB3. Check the manufacturer's datasheet for validation data and recommended dilutions. Consider testing multiple antibodies.

    • Blocking and Washing: Inadequate blocking or insufficient washing can lead to high background.

      • Recommendation: Optimize your blocking conditions (e.g., type of blocking buffer, incubation time). Ensure thorough washing steps between antibody incubations.

    • Post-Translational Modifications: PFKFB3 is subject to various post-translational modifications, such as phosphorylation and methylation, which can affect its migration on an SDS-PAGE gel and antibody recognition.[8][9]

      • Recommendation: Be aware of the potential for multiple bands representing different modified forms of PFKFB3. You may need to use specific antibodies that recognize particular modifications.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (PFKFB3) 11 nMCell-free assay[1][6][7]
IC50 (PFKFB2) 159 nMCell-free assay[1][6][7]
IC50 (PFKFB1) 1130 nMCell-free assay[1][6][7]
Effective Concentration (Angiogenesis Inhibition) 0.1 - 5 µMHuman Aortic Endothelial Cells (HAOEC)[2][5]
Cell Viability (No significant effect) up to 5 µM (24h)Human Aortic Endothelial Cells (HAOEC)[2][5]
Effective Concentration (Reversal of cell death) 10 nM (24h)Roxadustat-treated neurons[6]
Effective Concentration (MCL-1 reduction) 25 µMSU-DHL-4 and OCI-LY-1 cells[6]

Experimental Protocols

1. Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours at room temperature in the dark.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Western Blotting for PFKFB3

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PFKFB3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

PFKFB3_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes Growth_Factors Growth Factors, Hypoxia, etc. Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Glycolysis Glycolysis Proliferation Proliferation Glycolysis->Proliferation Angiogenesis Angiogenesis PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT PFKFB3 PFKFB3 AKT->PFKFB3 HIF1a HIF-1α HIF1a->PFKFB3 PFKFB3->Angiogenesis Glycolysis- independent F26BP Fructose-2,6-BP PFKFB3->F26BP AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 PFK1 PFK-1 F26BP->PFK1 Activates PFK1->Glycolysis Hypoxia Hypoxia Hypoxia->HIF1a

Caption: PFKFB3 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Checks cluster_glycolysis Glycolysis-Dependent Effects cluster_independent Glycolysis-Independent Effects Inconsistent_Results Inconsistent Results with This compound Check_Concentration Verify Inhibitor Concentration & Purity Inconsistent_Results->Check_Concentration Check_Cell_Line Assess Cell Line Metabolic Profile Inconsistent_Results->Check_Cell_Line Check_Protocol Review Experimental Protocol Inconsistent_Results->Check_Protocol Measure_Lactate Measure Lactate Production Check_Protocol->Measure_Lactate If expecting glycolytic effect Assess_Target_Pathway Assess Downstream Markers of Target Pathway Check_Protocol->Assess_Target_Pathway If expecting non-glycolytic effect Measure_Glucose Measure Glucose Uptake Measure_Lactate->Measure_Glucose Flux_Analysis Perform Metabolic Flux Analysis Measure_Glucose->Flux_Analysis For deeper insight

Caption: Troubleshooting Workflow for Inconsistent Results.

References

interpreting unexpected data from AZ-PFKFB3-67 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PFKFB3 inhibitor, AZ-PFKFB3-67. The information is tailored to help interpret unexpected data and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the kinase activity of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, this compound is expected to reduce F2,6BP levels, thereby decreasing the rate of glycolysis.

Q2: Is a decrease in lactate (B86563) production always expected with this compound treatment?

No, and this is a critical point for data interpretation. Several studies have shown that this compound can exert biological effects, such as the inhibition of angiogenesis, without a corresponding decrease in lactate production or ATP levels in certain cell types, like endothelial cells.[3][4][5][6] This suggests that the effects of this compound are not always directly linked to a global reduction in glycolytic flux. Researchers should therefore not solely rely on lactate measurements to confirm the inhibitor's activity.

Q3: What are the key differences between this compound and other PFKFB3 inhibitors like 3PO?

This compound is considered a more specific and potent inhibitor of PFKFB3 compared to the widely studied compound 3PO.[3][5] Recent evidence suggests that 3PO may not directly bind to PFKFB3 and its effects might be due to off-target activities.[3][7] this compound, however, has been shown to directly bind to PFKFB3.[3][4] This makes this compound a more reliable tool for studying the specific roles of PFKFB3.

Q4: What are the known signaling pathways regulated by PFKFB3 that might be affected by this compound?

PFKFB3 is involved in several critical signaling pathways beyond its role in glycolysis.[8] Inhibition with this compound could therefore have broader effects than anticipated. Key pathways include:

  • HIF-1α Signaling: Under hypoxic conditions, HIF-1α upregulates PFKFB3 expression to promote glycolysis.[7]

  • mTOR Signaling: PFKFB3 can be a downstream target of the mTOR pathway, linking nutrient sensing to metabolic regulation.[9][10]

  • AMPK Signaling: There is a complex interplay between AMPK and PFKFB3 in regulating cellular energy homeostasis.[10]

  • NF-κB Signaling: PFKFB3 inhibition has been shown to decrease NF-κB signaling in endothelial cells.[11]

Troubleshooting Guides

Unexpected Result 1: No significant decrease in lactate production after this compound treatment.
  • Possible Cause 1: Cell-type specific metabolic wiring.

    • Explanation: As mentioned in the FAQs, some cell types, particularly endothelial cells, may not show a decrease in lactate production upon PFKFB3 inhibition with this compound.[3][4][5][6] These cells might compensate through other metabolic pathways or the specific role of PFKFB3 in that context may be independent of bulk lactate production.

    • Recommendation:

      • Measure fructose-2,6-bisphosphate (F2,6BP) levels directly to confirm target engagement. A reduction in F2,6BP is a more direct indicator of PFKFB3 inhibition than lactate levels.

      • Assess other functional outcomes that are reported to be affected by this compound, such as angiogenesis (tube formation assay) or cell migration, to confirm a biological effect.[3][4]

  • Possible Cause 2: Suboptimal inhibitor concentration or incubation time.

    • Explanation: The effective concentration of this compound can vary between cell lines.

    • Recommendation:

      • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations typically range from 10 nM to 10 µM.[12][13]

      • Optimize the incubation time. Effects on metabolism can be rapid, while effects on cell proliferation or protein expression may require longer incubation periods.

Unexpected Result 2: No effect on cell proliferation or viability.
  • Possible Cause 1: PFKFB3 may not be the primary driver of proliferation in your cell model.

    • Explanation: While PFKFB3 is often upregulated in cancer cells and contributes to their proliferation, some cell lines may not be as dependent on PFKFB3-driven glycolysis for growth.[14] In some contexts, this compound did not affect endothelial cell proliferation.[3][4]

    • Recommendation:

      • Confirm PFKFB3 expression in your cell line by Western blot or qPCR.

      • Consider that this compound's effects may be more pronounced under specific conditions, such as hypoxia or nutrient limitation.

  • Possible Cause 2: Redundant metabolic pathways.

    • Explanation: Cells can adapt to the inhibition of one metabolic pathway by upregulating others.

    • Recommendation:

      • Investigate the potential for metabolic rewiring by performing broader metabolic profiling (e.g., Seahorse assay, metabolomics).

Unexpected Result 3: Inconsistent Western blot results for PFKFB3 or downstream signaling proteins.
  • Possible Cause 1: Low antibody quality or specificity.

    • Explanation: The quality of antibodies can vary significantly.

    • Recommendation:

      • Validate your primary antibody using a positive control (e.g., a cell line known to express high levels of PFKFB3) and a negative control (e.g., a PFKFB3 knockout/knockdown cell line).

      • Ensure you are using the antibody at the recommended dilution and following the manufacturer's protocol.

  • Possible Cause 2: Issues with sample preparation or protein loading.

    • Explanation: Protein degradation or inaccurate protein quantification can lead to unreliable results.

    • Recommendation:

      • Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[15][16]

      • Accurately quantify total protein concentration and load equal amounts for each sample. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading.[15]

  • Possible Cause 3: Suboptimal blotting conditions.

    • Explanation: Inefficient protein transfer or inappropriate blocking can lead to weak or no signal, or high background.[17][18]

    • Recommendation:

      • Optimize transfer time and voltage.

      • Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure sufficient blocking time.[17]

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)
PFKFB311
PFKFB2159
PFKFB11130

Data sourced from Tocris Bioscience and MedchemExpress.[1][2]

Table 2: Summary of Reported Effects of this compound in Endothelial Cells

AssayConcentration RangeObserved EffectReference
Lactate Production0.1 - 3 µMNo significant change[3]
ATP Levels0.1 - 5 µMNo significant change[3]
Cell Viability0.1 - 5 µMNo cytotoxic effects[12]
Cell Proliferation0.1 - 5 µMNo significant inhibition[12]
Cell Migration0.1 - 5 µMNo significant inhibition[12]
Tube Formation0.1 - 5 µMSignificant inhibition[12]

Experimental Protocols

Cellular Proliferation Assay (BrdU)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO).

  • BrdU Labeling: Add BrdU to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[19]

  • Fixation and Denaturation: Remove the culture medium, fix the cells, and denature the DNA according to the kit manufacturer's instructions.

  • Antibody Incubation: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition and Measurement: Add the substrate and measure the absorbance or fluorescence using a plate reader.

Angiogenesis (Tube Formation) Assay
  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for at least 30 minutes.

  • Cell Suspension: Prepare a suspension of endothelial cells (e.g., HUVECs) in their growth medium.

  • Treatment: Add this compound at the desired concentrations to the cell suspension.[19]

  • Seeding: Seed the treated cell suspension onto the solidified Matrigel.

  • Incubation: Incubate for 4-18 hours at 37°C to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as tube length and number of branch points.

Western Blot for PFKFB3
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-PFKFB3 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Mandatory Visualizations

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_regulators Key Regulators cluster_core Core Glycolytic Regulation cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Growth_Factors Growth Factors (e.g., Insulin, VEGF) PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) NFkB NF-κB Inflammatory_Stimuli->NFkB PFKFB3 PFKFB3 HIF1a->PFKFB3 Upregulates expression PI3K_Akt->PFKFB3 Activates NFkB->PFKFB3 Upregulates expression F26BP Fructose-2,6-BP PFKFB3->F26BP Produces AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 Inhibits PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Angiogenesis Angiogenesis Glycolysis->Angiogenesis Proliferation Proliferation Glycolysis->Proliferation Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming

Caption: PFKFB3 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation Select_Cells Select Cell Line (e.g., HUVEC, Cancer Cell Line) Determine_Endpoints Determine Endpoints (Lactate, Proliferation, etc.) Cell_Culture Cell Culture & Seeding Select_Cells->Cell_Culture Dose_Selection Select this compound Concentration Range Assay Perform Assay (e.g., Proliferation, Western Blot) Determine_Endpoints->Assay Treatment Treat with this compound & Controls Dose_Selection->Treatment Incubation Incubate for Optimized Duration Data_Acquisition Data Acquisition (Plate Reader, Imager) Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Interpretation Interpret Results (Consider glycolysis-independent effects) Troubleshooting Troubleshoot Unexpected Data (Consult Guide) Interpretation->Troubleshooting

Caption: A typical experimental workflow for evaluating this compound effects.

References

AZ-PFKFB3-67 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that selectively targets the kinase activity of PFKFB3.[1] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[2] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, leading to a decrease in glycolytic flux.

Q2: What are the reported IC50 values for this compound?

The inhibitory potency of this compound has been characterized against the PFKFB family of enzymes. It demonstrates high selectivity for PFKFB3.

IsoformIC50 (nM)
PFKFB311
PFKFB2159
PFKFB11130
Data sourced from MedchemExpress.[1][3]

Q3: In which signaling pathways is PFKFB3 involved?

PFKFB3 plays a crucial role in various cellular processes and signaling pathways, including:

  • Glycolysis Regulation: As a primary producer of F2,6BP, it is a central regulator of glycolysis.[2]

  • Cancer Metabolism: Many cancer cells upregulate PFKFB3 to support the high glycolytic rates characteristic of the Warburg effect.[4]

  • Angiogenesis: PFKFB3 is implicated in endothelial cell metabolism and sprouting angiogenesis.[5][6]

  • Insulin Signaling: It has been identified as a modulator of the insulin/IGF-1 signaling pathway.[4]

  • Hypoxia Response: PFKFB3 expression is induced by hypoxia-inducible factor-1 (HIF-1).[4]

  • Neuronal Function: PFKFB3-driven glycolysis is involved in neuronal responses to excitotoxicity.[5]

Troubleshooting Guide: Dose-Response Curve Optimization

This guide addresses common issues encountered during dose-response experiments with this compound.

Issue 1: Higher than expected IC50 value or weak inhibition.

Possible Cause Troubleshooting Step Expected Outcome
Compound Solubility Issues Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation.The compound is fully dissolved, ensuring accurate final concentrations in the assay.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.Consistent inhibitor activity across experiments.
High Cell Density Optimize cell seeding density. Overly confluent cells can have altered metabolic rates that may affect their sensitivity to the inhibitor.A cell density is identified that provides a robust assay window and consistent response.
High ATP Concentration (in vitro kinase assays) For biochemical assays, consider that this compound is an ATP-competitive inhibitor. High concentrations of ATP in the assay can compete with the inhibitor, leading to a higher apparent IC50. Test a range of ATP concentrations to determine the optimal condition.[7][8]An ATP concentration is chosen that is near the Km for ATP, providing a more accurate assessment of inhibitor potency.
Cell Line-Specific Effects The expression and importance of PFKFB3 can vary significantly between different cell lines.[9] Consider testing the inhibitor in multiple cell lines to confirm its activity.Identification of sensitive and resistant cell lines, providing insights into the cellular context of PFKFB3 inhibition.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step Expected Outcome
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use a master mix for reagents to minimize well-to-well variation.[7]Reduced standard deviation between replicate wells, leading to more reliable dose-response curves.
Edge Effects Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature gradients. If their use is necessary, ensure proper plate sealing.[7]More consistent results across the plate.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating.Uniform cell numbers in each well, leading to a more consistent biological response.

Issue 3: Unexpected cellular phenotype or off-target effects.

| Possible Cause | Troubleshooting Step | Expected Outcome | | Off-target Kinase Inhibition | While this compound is selective, at high concentrations, it may inhibit other kinases. Perform a kinome-wide selectivity screen to identify potential off-target interactions.[9] | A clear profile of the inhibitor's selectivity and identification of any unintended targets. | | Activation of Compensatory Pathways | Inhibition of PFKFB3 may lead to the activation of alternative metabolic or signaling pathways. Use techniques like Western blotting to probe for the activation of known compensatory pathways.[9] | A better understanding of the cellular response to PFKFB3 inhibition and more consistent experimental outcomes. | | Phenotype Independent of Glycolysis Inhibition | Some effects of this compound, such as the inhibition of angiogenesis, may occur independently of a measurable decrease in overall lactate (B86563) production in certain cell types.[6][10][11] | Acknowledgment that the observed phenotype may not solely be a consequence of reduced glycolysis. |

Experimental Protocols

1. In Vitro PFKFB3 Kinase Assay (ADP-Glo™ Based)

This protocol is adapted from established kinase assay methodologies.[12]

  • Objective: To determine the IC50 of this compound against recombinant human PFKFB3.

  • Materials:

    • Recombinant human PFKFB3 protein

    • This compound

    • Fructose-6-phosphate (F6P)

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • In a 384-well plate, add the diluted inhibitor or vehicle (DMSO).

    • Add recombinant PFKFB3 enzyme to each well (final concentration to be optimized, e.g., 20 nM).

    • Initiate the kinase reaction by adding a mixture of F6P and ATP (final concentrations to be optimized, e.g., 2 mM F6P and 20 µM ATP).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2. Cellular Lactate Production Assay

This protocol measures the effect of this compound on glycolysis by quantifying extracellular lactate.

  • Objective: To assess the dose-dependent effect of this compound on lactate production in cultured cells.

  • Materials:

    • Cell line of interest

    • This compound

    • Cell culture medium

    • Lactate Assay Kit (e.g., from Cayman Chemical or Sigma-Aldrich)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control for the desired time period (e.g., 16-24 hours).

    • Collect the cell culture supernatant.

    • Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.

    • Normalize the lactate levels to the cell number or total protein content in each well.

    • Plot the normalized lactate levels against the inhibitor concentration to generate a dose-response curve.

Visualizations

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation PFKFB3 Regulation cluster_upstream Upstream Signals Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 F6P->PFKFB3 F16BP Fructose-1,6-BP PFK1->F16BP Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate F26BP Fructose-2,6-BP PFKFB3->F26BP F26BP->PFK1 AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Insulin Insulin PI3K_Akt PI3K/Akt Insulin->PI3K_Akt HIF1a->PFKFB3 PI3K_Akt->PFKFB3

Caption: PFKFB3 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_troubleshooting Troubleshooting & Optimization Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Lactate Production) Cell_Based_Assay->Determine_IC50 Dose_Response_Curve Generate Dose-Response Curve Determine_IC50->Dose_Response_Curve Analyze_Curve Analyze Curve Shape (Steepness, Max/Min) Dose_Response_Curve->Analyze_Curve Troubleshoot Troubleshoot Issues (Variability, Potency) Analyze_Curve->Troubleshoot Troubleshoot->Dose_Response_Curve Optimize Protocol

Caption: Experimental workflow for this compound dose-response curve optimization.

References

preventing degradation of AZ-PFKFB3-67 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ-PFKFB3-67. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot potential issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential degradation of this compound.

Question: How should I store and handle the solid compound and its stock solutions?

Answer: Proper storage and handling are critical to maintain the integrity of this compound. The lyophilized powder should be stored at -20°C and kept desiccated; under these conditions, it is stable for up to three years.[1][2] Stock solutions, typically prepared in DMSO or ethanol (B145695), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1] When handling the compound, especially in its powdered form, it is recommended to use personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, and to work in a well-ventilated area or a chemical fume hood.[3]

Question: What are the optimal solvent choices for preparing this compound stock solutions?

Answer: this compound is soluble in DMSO and ethanol up to 100 mM.[4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to the culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should typically be kept below 0.5%.[5]

Question: My experimental results with this compound are inconsistent. What could be the cause?

Answer: Inconsistent results can arise from several factors. A primary reason can be the degradation of the compound in the experimental setup.[5] The stability of small molecules in aqueous and complex biological media like cell culture medium can vary significantly depending on the compound's structure, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration.[5] Other potential causes include pipetting inaccuracies, variability in cell culture conditions (e.g., cell density, passage number), and the use of different batches of the inhibitor.[5]

Question: How can I assess the stability of this compound in my specific experimental conditions?

Answer: To determine the stability of this compound in your cell culture media, you can perform a stability study. This involves incubating the inhibitor in your media at the intended concentration and for the duration of your experiment. Aliquots of the media can be collected at various time points (e.g., 0, 24, 48, 72 hours) and the concentration of the parent compound analyzed using methods like HPLC or LC-MS/MS.[5][6] A decrease in the compound's concentration over time indicates degradation.

Question: I am observing high cellular toxicity at concentrations where I expect to see specific inhibition. What should I do?

Answer: High toxicity could be due to off-target effects of the inhibitor or the toxicity of the solvent (e.g., DMSO) at high concentrations.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration that provides the desired inhibitory effect with minimal toxicity.[5] Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line.[5] If toxicity remains an issue, consider using a more selective inhibitor if available or reducing the treatment duration.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of Inhibitor Activity
Possible Cause Recommended Solution
Degradation of stock solution Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[1]
Degradation in cell culture medium Perform a stability test of this compound in your specific cell culture medium.[5] Consider replenishing the medium with fresh inhibitor for long-term experiments.
Binding to serum proteins Test the efficacy of the inhibitor in both serum-free and serum-containing media to assess the impact of protein binding.[5][7]
Incorrect storage Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C).[1][4]
Issue 2: Inconsistent Western Blot Results
Possible Cause Recommended Solution
Suboptimal cell lysis Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[8][9]
Insufficient protein loading Ensure accurate protein quantification (e.g., using a BCA assay) and load a consistent amount of protein for each sample (typically 20-30 µg).[10]
Poor antibody performance Use antibodies validated for the specific application (e.g., western blotting). Optimize primary and secondary antibody concentrations and incubation times.[10]
Inefficient protein transfer Confirm transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of the target protein.[10]
Issue 3: High Background in qPCR
Possible Cause Recommended Solution
Genomic DNA contamination Treat RNA samples with DNase I before reverse transcription.
Primer-dimer formation Design primers with appropriate melting temperatures and check for self-dimerization and hairpin structures. Perform a melt curve analysis after each qPCR run to check for primer-dimers.
Non-specific amplification Optimize the annealing temperature of your qPCR protocol.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 455.51 g/mol [4]
Formula C₂₆H₂₅N₅O₃[4]
IC₅₀ for PFKFB3 11 nM[1][2]
IC₅₀ for PFKFB2 159 nM[1][2]
IC₅₀ for PFKFB1 1130 nM[1][2]
Solubility in DMSO Up to 100 mM[4]
Solubility in Ethanol Up to 100 mM[4]
Storage (Solid) -20°C for 3 years[1][2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of PFKFB3 Pathway

This protocol details the steps to assess the effect of this compound on the phosphorylation of downstream targets of PFKFB3.

1. Cell Treatment:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

  • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Confirm transfer efficiency with Ponceau S staining.

6. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection:

  • Incubate the membrane with an ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

Protocol 2: qPCR Analysis of PFKFB3 Target Gene Expression

This protocol outlines the steps to measure changes in the expression of PFKFB3 downstream target genes following this compound treatment.

1. Cell Treatment and RNA Extraction:

  • Treat cells with this compound as described in the western blot protocol.

  • After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.

2. RNA Quantification and Quality Control:

  • Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • Check RNA integrity by running a sample on an agarose (B213101) gel.

3. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

4. qPCR:

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., genes involved in glycolysis or cell cycle regulation) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

  • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Visualizations

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Growth_Factors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Stress Stress PFKFB3 PFKFB3 Stress->PFKFB3 HIF1a->PFKFB3 PI3K_Akt->PFKFB3 F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP synthesizes Cell_Cycle_Progression Cell Cycle Progression PFKFB3->Cell_Cycle_Progression Angiogenesis Angiogenesis PFKFB3->Angiogenesis AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 PFK1 PFK-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis Experimental_Workflow Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysis Cell Lysis Harvesting->Lysis Quantification Protein/RNA Quantification Lysis->Quantification Analysis Analysis Type? Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot Protein qPCR qPCR Analysis->qPCR RNA Data_Analysis Data Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End Troubleshooting_Flowchart Start Inconsistent Results Check_Compound Check Compound Integrity? Start->Check_Compound Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh Yes Check_Protocol Review Experimental Protocol? Check_Compound->Check_Protocol No Stability_Test Perform Stability Test in Media Prepare_Fresh->Stability_Test Prepare_Fresh->Check_Protocol Stability_Test->Check_Protocol Optimize_Lysis Optimize Cell Lysis & Quantification Check_Protocol->Optimize_Lysis Yes Consult_Support Consult Technical Support Check_Protocol->Consult_Support No Validate_Antibodies Validate Antibodies/ Primers Optimize_Lysis->Validate_Antibodies Optimize_Conditions Optimize WB/qPCR Conditions Validate_Antibodies->Optimize_Conditions Resolved Issue Resolved Optimize_Conditions->Resolved Consult_Support->Resolved

References

Validation & Comparative

A Comparative Guide to PFKFB3 Inhibitors: AZ-PFKFB3-67 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) has emerged as a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer and various other diseases. This heightened glycolytic flux, often referred to as the Warburg effect, provides rapidly proliferating cells with the necessary energy and biosynthetic precursors for growth. Consequently, PFKFB3 has become an attractive therapeutic target, leading to the development of numerous small molecule inhibitors. This guide provides an objective comparison of AZ-PFKFB3-67 against other prominent PFKFB3 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Quantitative Comparison of PFKFB3 Inhibitors

The following table summarizes the in vitro inhibitory potency and selectivity of this compound and other notable PFKFB3 inhibitors. It is important to consider that these values are compiled from various studies and may have been determined under different experimental conditions.

InhibitorTargetIC50 (PFKFB3)IC50 (PFKFB1)IC50 (PFKFB2)IC50 (PFKFB4)Key Cellular EffectsReferences
This compound PFKFB311 nM1130 nM159 nMNot widely reportedReduces MCL-1; Neuroprotective; Inhibits angiogenesis independently of glycolysis inhibition.[1]
KAN0438757 PFKFB3190 nMNot widely reportedNot widely reported3.6 µMInhibits proliferation of transformed cells; Impairs homologous recombination.[2][3][4][5]
PFK15 PFKFB3~207 nMNot widely reportedNot widely reportedNot widely reportedInduces cell cycle arrest and apoptosis; Inhibits invasion in cancer cells.[6]
PFK158 PFKFB3 (disputed)No direct enzymatic inhibition reported up to 100 µMNot widely reportedNot widely reportedNot widely reportedReduces glucose uptake, intracellular ATP, and LDH activity.[7][8]
3PO PFKFB3 (disputed)~22.9 µMNot widely reportedNot widely reportedNot widely reportedSuppresses glucose uptake; Decreases intracellular Fru-2,6-BP, lactate (B86563), and ATP.[1][6]

Note on Mechanism of Action: While 3PO and its derivative PFK158 have been extensively studied as PFKFB3 inhibitors, some research indicates they may not directly bind to and inhibit the PFKFB3 enzyme.[9] Their effects on glycolysis might be indirect. In contrast, this compound has been shown to directly bind to PFKFB3.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of PFKFB3 inhibition and the experimental approaches to assess its effects, the following diagrams are provided.

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation PFKFB3 Regulation cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate (B1210287) G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate PFKFB3 PFKFB3 F26BP->F16BP AZ67 This compound AZ67->PFKFB3 Other_Inhibitors Other Inhibitors Other_Inhibitors->PFKFB3

PFKFB3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_metabolic_assays Metabolic Assays Kinase_Assay PFKFB3 Kinase Activity Assay Binding_Assay Isothermal Titration Calorimetry (ITC) Cell_Culture Cancer Cell Lines or Endothelial Cells Treatment Treat with PFKFB3 Inhibitor Cell_Culture->Treatment Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation Metabolism Metabolic Assays Treatment->Metabolism Angiogenesis Angiogenesis Assay (Tube Formation) Treatment->Angiogenesis Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Metabolism->Glucose_Uptake Lactate_Production Lactate Production Assay Metabolism->Lactate_Production

Experimental Workflow for Evaluating PFKFB3 Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

PFKFB3 Kinase Activity Assay (Cell-Free)

Principle: This assay measures the enzymatic activity of recombinant PFKFB3 by quantifying the production of ADP, which is a direct product of the kinase reaction. The amount of ADP produced is proportional to the PFKFB3 activity.

Protocol:

  • A reaction mixture is prepared containing recombinant human PFKFB3 enzyme, its substrate fructose-6-phosphate (F6P), and ATP in a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • The test inhibitor (e.g., this compound) at various concentrations is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrates (F6P and ATP).

  • The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of ADP produced is quantified using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The IC50 value, the concentration of inhibitor required to reduce PFKFB3 activity by 50%, is calculated from the dose-response curve.[3]

Cellular Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the PFKFB3 inhibitor or a vehicle control for a specified period (e.g., 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value for cell proliferation is determined.[1]

Lactate Production Assay

Principle: This assay quantifies the amount of lactate, a major end-product of glycolysis, secreted by cells into the culture medium. The measurement is based on an enzymatic reaction where lactate dehydrogenase (LDH) oxidizes lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be detected colorimetrically or fluorometrically.

Protocol:

  • Cells are cultured in the presence or absence of the PFKFB3 inhibitor for a defined period.

  • At the end of the treatment, the cell culture supernatant is collected.

  • A reaction mixture containing lactate dehydrogenase, NAD+, and a colorimetric or fluorometric probe is prepared according to the manufacturer's instructions of a commercial lactate assay kit.

  • The collected supernatant is added to the reaction mixture.

  • The reaction is incubated at room temperature for a specified time, allowing for the conversion of lactate and the development of the signal.

  • The absorbance or fluorescence is measured using a plate reader.

  • The lactate concentration is determined by comparing the signal to a standard curve generated with known concentrations of lactate.[11][12][13]

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.

Protocol:

  • A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Endothelial cells (e.g., HUVECs) are seeded onto the solidified matrix in the presence of the PFKFB3 inhibitor or vehicle control.

  • The plate is incubated at 37°C for a period of 4-18 hours to allow for tube formation.

  • The formation of tube-like structures is observed and quantified using a microscope.

  • Quantification can be performed by measuring various parameters such as the total tube length, the number of branch points, or the total area covered by the tubes.[14][15][16][17]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat changes that occur when two molecules interact. It is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamics (enthalpy ΔH and entropy ΔS) of the interaction between a small molecule inhibitor and its protein target.

Protocol:

  • The recombinant PFKFB3 protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe.

  • A series of small, precise injections of the inhibitor are made into the protein solution.

  • With each injection, the heat released or absorbed due to binding is measured.

  • As the protein becomes saturated with the inhibitor, the heat signal diminishes.

  • The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

  • The binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[18][19][20][21]

References

A Comparative Efficacy Analysis of PFKFB3 Inhibitors: AZ-PFKFB3-67 vs. PFK15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), AZ-PFKFB3-67 and PFK15. PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in cancer and inflammatory diseases, making it a compelling therapeutic target. This document objectively evaluates the efficacy of these two compounds, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the pertinent biological pathways and experimental workflows.

Executive Summary

This compound and PFK15 are both widely utilized small molecule inhibitors targeting the glycolytic enzyme PFKFB3. While both compounds have demonstrated anti-cancer and anti-angiogenic properties, emerging evidence suggests significant differences in their mechanism of action and potency. This compound is a potent and selective, bona fide inhibitor of PFKFB3 with confirmed direct binding. In contrast, the direct interaction of PFK15 with PFKFB3 has been questioned, with some studies indicating a much lower potency than initially reported and suggesting alternative mechanisms for its biological effects. This guide will delve into the available data to provide a clear comparison of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and PFK15 based on available experimental evidence. It is crucial to note that much of the data comes from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundPFK15References
Target PFKFB3PFKFB3 (disputed)[1][2]
IC50 (PFKFB3, cell-free) 11 nM~200 nM (initially reported), >1000 µM (in some studies)[2][3][4]
IC50 (PFKFB2, cell-free) 159 nMNot widely reported[3]
IC50 (PFKFB1, cell-free) 1130 nMNot widely reported[3]

Table 2: Cellular and In Vivo Efficacy

ParameterThis compoundPFK15References
Effect on Lactate Production No effect in endothelial and TNBC cells20-27% decrease in rhabdomyosarcoma cells; decrease in gastric cancer and TNBC cells[4][5][6]
Effect on ATP Levels No effect in endothelial cellsDecreased in various cancer cell lines[4][7]
Anti-proliferative Effects Effective in various cancer cell linesPotent growth inhibition in a series of cancer cells[3][8]
In Vivo Efficacy Neuroprotective in a mouse model of ischemia; inhibits angiogenesisSuppresses tumor growth and metastasis in multiple xenograft models (e.g., LLC, CT26, U-87 MG, BxPC-3, gastric cancer)[9]

Mechanism of Action and Signaling Pathways

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (Fru-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing the levels of Fru-2,6-BP, PFKFB3 enhances glycolytic flux. Both this compound and PFK15 were developed to inhibit the kinase activity of PFKFB3, thereby reducing Fru-2,6-BP levels and dampening the glycolytic rate.

However, as highlighted, the mechanism of PFK15 is debated. While it reduces F2,6BP levels and glucose uptake, some evidence suggests this might be an indirect effect.[7] In contrast, biophysical studies have confirmed the direct binding of this compound to PFKFB3.[2][4] Interestingly, some studies have shown that this compound can inhibit angiogenesis independently of its effects on glycolysis, suggesting a more complex role for PFKFB3 in this process.[4][10] PFK15 has been shown to induce cell cycle arrest and apoptosis through the downregulation of the Cyclin-CDKs/Rb/E2F and AMPK signaling pathways.[6][9]

Signaling Pathway Diagram

PFKFB3_Pathway cluster_glycolysis Glycolysis cluster_PFKFB3_regulation PFKFB3 Regulation cluster_inhibitors Inhibition cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP PFK-1 PFK-1 PFKFB3 PFKFB3 F6P->PFKFB3 Substrate Pyruvate Pyruvate F1,6BP->Pyruvate Lactate Lactate Pyruvate->Lactate PFK-1->F1,6BP  PFK-1 Fru-2,6-BP Fru-2,6-BP PFKFB3->Fru-2,6-BP Synthesizes Decreased Glycolysis Decreased Glycolysis Fru-2,6-BP->PFK-1 Allosterically activates This compound This compound This compound->PFKFB3 Directly inhibits Reduced Angiogenesis Reduced Angiogenesis This compound->Reduced Angiogenesis PFK15 PFK15 PFK15->PFKFB3 Inhibits (mechanism disputed) Cell Cycle Arrest Cell Cycle Arrest PFK15->Cell Cycle Arrest Apoptosis Apoptosis PFK15->Apoptosis

PFKFB3 signaling pathway and points of inhibition.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the efficacy of PFKFB3 inhibitors.

PFKFB3 Kinase Activity Assay (Cell-Free)
  • Principle: This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant PFKFB3. The kinase reaction involves the incubation of recombinant human PFKFB3 protein with its substrates, ATP and fructose-6-phosphate (B1210287) (F6P). The production of ADP is then quantified using a coupled enzyme reaction that results in a detectable signal (e.g., fluorescence or luminescence).

  • Protocol:

    • Recombinant human PFKFB3 protein is incubated in a reaction buffer containing ATP and F6P.

    • The test compound (this compound or PFK15) at various concentrations or a vehicle control (DMSO) is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • Kinase activity is measured using a suitable detection reagent, such as the Adapta Universal Kinase Assay, which quantifies the amount of ADP produced.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay
  • Principle: This assay determines the effect of the inhibitors on the growth and viability of cancer cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with increasing concentrations of the PFKFB3 inhibitor or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability is assessed using methods such as the MTS assay or trypan blue exclusion.

      • MTS Assay: A reagent is added that is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is proportional to the number of viable cells.

      • Trypan Blue Exclusion: Cells are stained with trypan blue, which is excluded by viable cells but taken up by non-viable cells. The number of viable and non-viable cells is then counted using a hemocytometer.

    • The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) is determined.

In Vivo Tumor Xenograft Studies
  • Principle: This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Protocol:

    • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the PFKFB3 inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The extent of tumor growth inhibition is calculated.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Cell-Free Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Lines Kinase_Assay->Cell_Culture Proliferation_Assay Cell Proliferation Assay (GI50 determination) Cell_Culture->Proliferation_Assay Metabolic_Assays Metabolic Assays (Lactate, ATP, Glucose Uptake) Cell_Culture->Metabolic_Assays Signaling_Analysis Western Blot (Signaling Pathway Analysis) Cell_Culture->Signaling_Analysis Xenograft_Model Tumor Xenograft Model (in mice) Proliferation_Assay->Xenograft_Model Promising candidates move to in vivo Treatment Inhibitor Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Treatment->Toxicity_Assessment Pharmacodynamics Pharmacodynamic Analysis (e.g., FDG-PET) Tumor_Measurement->Pharmacodynamics

A typical experimental workflow for PFKFB3 inhibitor evaluation.

Conclusion

The comparison between this compound and PFK15 reveals critical differences that are paramount for researchers in the field of metabolic drug discovery. This compound stands out as a highly potent and selective inhibitor of PFKFB3 with a confirmed direct binding mechanism. Its ability to affect biological processes like angiogenesis, seemingly independent of glycolysis inhibition, opens new avenues for research into the non-canonical roles of PFKFB3.

PFK15, while historically significant and demonstrating broad anti-cancer activity, is surrounded by questions regarding its direct interaction with PFKFB3 and its true potency. The observed biological effects of PFK15 may be attributable to off-target effects or indirect mechanisms.

For researchers aiming to specifically probe the function of PFKFB3, this compound appears to be the more reliable tool. However, the extensive body of literature on PFK15 provides valuable insights into the broader consequences of targeting metabolic pathways in cancer. The choice of inhibitor should, therefore, be guided by the specific research question, with a clear understanding of the mechanistic nuances of each compound. Future studies involving direct head-to-head comparisons of these inhibitors in the same experimental systems are warranted to provide a more definitive comparative assessment of their efficacy.

References

Validating AZ-PFKFB3-67 Specificity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a small molecule inhibitor's specificity is a cornerstone of rigorous pharmacological research. This guide provides a comparative analysis of AZ-PFKFB3-67, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), with other commonly used alternatives. We present experimental data and detailed protocols to assist researchers in designing and interpreting studies aimed at confirming the on-target activity of this compound in a cellular context.

Executive Summary

This compound emerges as a highly selective and potent inhibitor of PFKFB3. Unlike some widely used compounds such as 3PO, which has been shown not to directly bind to PFKFB3, this compound exhibits direct target engagement as confirmed by biophysical methods. This guide outlines key experimental approaches to independently verify the specificity of this compound, including direct binding assays, target engagement in situ, and assessment of downstream pathway modulation.

Comparative Analysis of PFKFB3 Inhibitors

The selection of a specific chemical probe is critical for elucidating the biological function of PFKFB3. The following table summarizes the key characteristics of this compound and its alternatives.

ParameterThis compoundPFK153PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one)
Reported IC50 (PFKFB3) 11 nM[1]~207 nM (Note: some reports suggest it does not inhibit PFKFB3 kinase activity)[2]~25 µM (Note: recent studies show it does not bind to PFKFB3)[3]
Selectivity (IC50) PFKFB2: 159 nM, PFKFB1: 1130 nM[1]Reported to be selective over a panel of 96 kinases, but direct PFKFB3 activity is debated.Not extensively characterized against other PFKFB isoforms.
Direct Binding to PFKFB3 Confirmed by Isothermal Titration Calorimetry (ITC)[4][5]Disputed.Not observed in ITC experiments[4][5]
Reported Cellular Effects Reduces MCL-1 levels, inhibits angiogenesis (potentially independent of glycolysis)[4]Induces apoptosis and reduces glucose uptake in some cancer cells.[2]Reduces glycolytic flux and glucose uptake, inhibits endothelial cell proliferation.[3]
Noted Controversies Its direct inhibition of PFKFB3 kinase activity has been questioned.[4]Does not directly bind to PFKFB3; its anti-glycolytic effects may be due to off-target mechanisms.[4][5]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound in cells, a multi-pronged approach is recommended, combining direct evidence of target binding with the specific modulation of downstream signaling.

Direct Target Engagement: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to its target protein, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Objective: To confirm the direct binding of this compound to recombinant PFKFB3 protein.

Methodology:

  • Protein Preparation: Express and purify recombinant human PFKFB3. Dialyze the protein extensively against the ITC buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).

  • Ligand Preparation: Dissolve this compound in the same ITC buffer to a final concentration of approximately 10-20 times the expected Kd.

  • ITC Experiment:

    • Load the purified PFKFB3 protein into the sample cell of the ITC instrument (e.g., at 10-20 µM).

    • Load the this compound solution into the injection syringe (e.g., at 100-200 µM).

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • A control titration of the ligand into buffer alone should be performed to subtract the heat of dilution.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. A clear sigmoidal binding curve indicates a direct interaction.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To demonstrate that this compound binds to and stabilizes PFKFB3 in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermocycler.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble PFKFB3 in the supernatant by Western blotting using a specific anti-PFKFB3 antibody.

  • Data Analysis: Plot the amount of soluble PFKFB3 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Downstream Pathway Modulation: Lactate (B86563) Production Assay

Inhibition of PFKFB3 is expected to decrease the rate of glycolysis, leading to reduced production of lactate.

Objective: To measure the effect of this compound on lactate production in cells.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of this compound, a positive control inhibitor known to reduce lactate (if available), and a vehicle control for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture medium to measure extracellular lactate. For intracellular lactate, wash the cells with cold PBS and lyse them.

  • Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected samples according to the manufacturer's protocol. These assays are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Normalization and Analysis: Normalize the lactate levels to the cell number or total protein concentration. Compare the lactate levels in the inhibitor-treated groups to the vehicle control. A significant decrease in lactate production is indicative of PFKFB3 inhibition. It is important to note that some studies suggest this compound's anti-angiogenic effects may be independent of changes in lactate production, highlighting the complexity of PFKFB3 signaling.[4]

Visualizing Key Concepts

To aid in the understanding of the experimental logic and biological context, the following diagrams have been generated.

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_PFKFB3_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 Kinase/Phosphatase Activity Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate F26BP Fructose-2,6-BP PFKFB3->F26BP Synthesizes PFK1 PFK-1 F26BP->PFK1 Allosterically Activates PFK1->F16BP Catalyzes AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3 Inhibits

PFKFB3 Signaling Pathway in Glycolysis

Specificity_Validation_Workflow Start Start: Select Inhibitor DirectBinding Direct Binding Assay (e.g., ITC) Start->DirectBinding CellularEngagement Cellular Target Engagement (e.g., CETSA) DirectBinding->CellularEngagement Confirms physical interaction DownstreamEffect Downstream Pathway Assay (e.g., Lactate Production) CellularEngagement->DownstreamEffect Confirms on-target action in cells Conclusion Conclusion: Validated Specificity DownstreamEffect->Conclusion Links target engagement to functional outcome

Experimental Workflow for Specificity Validation

Logical_Relationship cluster_premise Premise cluster_predictions Predictions cluster_experiments Experimental Validation Premise1 If this compound is a specific inhibitor of PFKFB3... Prediction1 ...then it should directly bind to PFKFB3 protein. Premise1->Prediction1 Prediction2 ...then it should stabilize PFKFB3 in cells (thermal shift). Premise1->Prediction2 Prediction3 ...then it should modulate PFKFB3-dependent pathways (e.g., glycolysis). Premise1->Prediction3 ITC Isothermal Titration Calorimetry Prediction1->ITC CETSA Cellular Thermal Shift Assay Prediction2->CETSA LactateAssay Lactate Production Assay Prediction3->LactateAssay

Logical Framework for Validating Specificity

Conclusion

The validation of inhibitor specificity is paramount for the correct interpretation of experimental results and the advancement of drug discovery programs. This compound stands out as a potent and selective PFKFB3 inhibitor with confirmed direct target engagement. By employing a combination of biophysical, cellular, and functional assays as outlined in this guide, researchers can confidently validate the on-target action of this compound in their specific cellular models. This rigorous approach will ensure the generation of robust and reproducible data, ultimately accelerating our understanding of PFKFB3 biology and its role in disease.

References

Unveiling the Role of PFKFB3: A Comparative Analysis of the Pharmacological Inhibitor AZ-PFKFB3-67 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of the selective PFKFB3 inhibitor, AZ-PFKFB3-67, with genetic models of PFKFB3 knockdown or knockout. This report synthesizes experimental data to provide a clear understanding of their convergent and divergent effects on key cellular processes.

Introduction

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal enzyme in the regulation of glycolysis, the metabolic pathway that converts glucose into energy. Its significant role in promoting high glycolytic rates has implicated it in a range of pathological conditions, most notably cancer, where altered metabolism is a hallmark. PFKFB3 has thus emerged as a compelling therapeutic target. To dissect its function and validate its potential for drug development, two primary approaches are employed: pharmacological inhibition using small molecules and genetic manipulation through knockdown or knockout models. This guide provides a detailed cross-validation of the results obtained from using the potent and selective PFKFB3 inhibitor, this compound, against those from genetic models.

PFKFB3 Signaling Pathway

PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing the levels of F2,6BP, PFKFB3 enhances the glycolytic flux. This pathway is crucial for rapidly proliferating cells, including cancer cells, to meet their high energy and biosynthetic demands.

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP F26BP Fructose-2,6-BP F6P->F26BP PFK1 PFK-1 Pyruvate Pyruvate F16BP->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate PFKFB3 PFKFB3 F26BP->PFK1 activates AZ67 This compound AZ67->PFKFB3 inhibits GeneticModels Genetic Models (Knockout/Knockdown) GeneticModels->PFKFB3 inhibits expression

Caption: PFKFB3 signaling pathway in glycolysis.

Comparative Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound and PFKFB3 genetic models, offering a side-by-side comparison of their effects on PFKFB3 kinase activity, glycolysis, cell proliferation, and angiogenesis.

Table 1: PFKFB3 Kinase Inhibition

ParameterThis compoundPFKFB3 Genetic Models
Mechanism of Action Direct competitive inhibition of the PFKFB3 kinase domain.[1]Reduced or complete loss of PFKFB3 protein expression.
IC50 (PFKFB3) 11 nM[1], 18 nM[2]Not Applicable
Selectivity High selectivity for PFKFB3 over PFKFB1 and PFKFB2 (IC50 for PFKFB2: 159 nM, PFKFB1: 1130 nM).[1]Specific to the PFKFB3 gene.

Table 2: Effects on Glycolysis

ParameterThis compoundPFKFB3 Genetic Models (Knockdown/Knockout)
Lactate Production No significant decrease in endothelial cells.[3][4]Significant decrease in various cancer cell lines.[5]
Glucose Uptake Not consistently reported to be affected.Significantly decreased in cancer cells and adipocytes.[6][7]
Extracellular Acidification Rate (ECAR) Not significantly affected in endothelial cells.[3]Significantly decreased in muscle fibers.[8]

Table 3: Effects on Cell Proliferation

ParameterThis compoundPFKFB3 Genetic Models (Knockdown)
Cell Viability No cytotoxic effects observed in endothelial cells at concentrations effective for inhibiting angiogenesis.[3][4]Significant reduction in proliferation of various cancer cell lines.[5]
Cell Cycle Not a primary reported effect.Can induce G1/S or G2/M cell cycle arrest depending on the cell type.[5]

Table 4: Effects on Angiogenesis

ParameterThis compoundPFKFB3 Genetic Models (Knockdown/Knockout)
In Vitro Tube Formation Significant inhibition in endothelial cells.[3][4]Significant suppression of endothelial cell tube formation.[9]
In Vivo Angiogenesis Significant inhibition of angiogenesis.[3][4][10]Reduced pathological angiogenesis in vivo.[9][11]
Vessel Sprouting Not explicitly detailed.Impaired endothelial cell sprouting.[12]
Intraplaque Angiogenesis Not explicitly detailed.Inhibition of intraplaque angiogenesis in a murine model.[12][13]

Divergent Findings: Angiogenesis Inhibition Independent of Glycolysis

A noteworthy finding is that this compound can inhibit angiogenesis in endothelial cells without significantly affecting their rates of glycolysis, as measured by lactate production and ECAR.[3][4] This suggests that the anti-angiogenic effects of pharmacological PFKFB3 inhibition may, in certain contexts, be decoupled from its role as a primary regulator of glycolysis. In contrast, genetic models of PFKFB3 loss-of-function typically demonstrate a concurrent reduction in both glycolysis and angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PFKFB3 Kinase Activity Assay

Objective: To determine the in vitro inhibitory potency of a compound against PFKFB3 kinase.

Method:

  • Recombinant human PFKFB3 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

  • The kinase reaction is initiated by adding the substrates, fructose-6-phosphate (B1210287) (F6P) and ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[14]

Cellular Glycolysis Assays

Objective: To measure the rate of glycolysis in cells treated with an inhibitor or with genetic modification.

Methods:

  • Lactate Production Assay:

    • Cells are cultured to the desired confluency and then treated with the test compound or subjected to gene knockdown.

    • The culture medium is collected at specific time points.

    • The concentration of lactate in the medium is measured using a colorimetric or fluorometric lactate assay kit.

  • Glucose Uptake Assay:

    • Cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

    • The fluorescence intensity within the cells, which is proportional to the amount of glucose uptake, is measured using a fluorescence microscope or a plate reader.[15]

  • Extracellular Acidification Rate (ECAR) Measurement:

    • Cells are seeded in a specialized microplate for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

    • The instrument measures the rate of decrease in pH of the surrounding medium, which is largely due to the production and extrusion of lactic acid.

    • The ECAR provides a real-time measurement of the glycolytic rate.[15][16]

Glycolysis_Assay_Workflow cluster_setup Experimental Setup cluster_assays Glycolysis Measurement cluster_analysis Data Analysis A Cell Seeding B Treatment (this compound or siRNA) A->B C Lactate Assay (Medium Collection) B->C D Glucose Uptake Assay (2-NBDG Incubation) B->D E ECAR Measurement (Seahorse XF Analyzer) B->E F Quantify Lactate C->F G Measure Fluorescence D->G H Calculate ECAR E->H

Caption: Workflow for cellular glycolysis assays.

Cell Proliferation Assays

Objective: To assess the effect of PFKFB3 inhibition or knockdown on cell growth.

Methods:

  • MTT Assay:

    • Cells are seeded in a 96-well plate and treated with the test compound or subjected to gene knockdown.

    • After a defined incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[17]

  • Ki-67 Staining:

    • Cells are fixed and permeabilized.

    • The cells are incubated with an antibody specific for the Ki-67 protein, a nuclear marker of proliferation.

    • A fluorescently labeled secondary antibody is used to detect the primary antibody.

    • The percentage of Ki-67-positive cells is determined by microscopy or flow cytometry.[18]

Angiogenesis Assays

Objective: To evaluate the impact of PFKFB3 inhibition or knockdown on the formation of new blood vessels.

Methods:

  • In Vitro Tube Formation Assay:

    • Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel).

    • The cells are treated with the test compound or have the PFKFB3 gene knocked down.

    • Over several hours, the endothelial cells rearrange to form capillary-like structures (tubes).

    • The extent of tube formation (e.g., total tube length, number of junctions) is quantified using microscopy and image analysis software.[19][20][21]

  • In Vivo Matrigel Plug Assay:

    • Matrigel, mixed with a pro-angiogenic factor and the test compound, is injected subcutaneously into mice.

    • After a period of time, the Matrigel plug is excised.

    • The extent of blood vessel infiltration into the plug is quantified by histology or by measuring the hemoglobin content.[19][20]

Angiogenesis_Assay_Workflow cluster_invitro In Vitro cluster_invivo In Vivo A Endothelial Cell Seeding on Matrigel B Treatment (this compound or siRNA) A->B C Tube Formation B->C D Quantification (Image Analysis) C->D E Matrigel Plug Implantation (with compound) F Vessel Infiltration E->F G Plug Excision F->G H Quantification (Histology/Hemoglobin) G->H

Caption: Workflow for in vitro and in vivo angiogenesis assays.

Conclusion

The cross-validation of results from the pharmacological inhibitor this compound and PFKFB3 genetic models provides a robust confirmation of PFKFB3's role in promoting cell proliferation and angiogenesis. While both approaches effectively target PFKFB3 and lead to similar anti-cancer and anti-angiogenic phenotypes, there are subtle but important differences in their effects on cellular metabolism. The finding that this compound can inhibit angiogenesis independently of glycolysis in endothelial cells highlights the complexity of PFKFB3 signaling and suggests that its functions may extend beyond the canonical regulation of glycolytic flux. This guide provides researchers with a valuable resource for designing experiments, interpreting data, and advancing the development of PFKFB3-targeted therapies.

References

Evaluating the On-Target Effects of AZ-PFKFB3-67: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), with other known inhibitors of this key metabolic enzyme. PFKFB3 is a critical regulator of glycolysis, a pathway frequently upregulated in various diseases, including cancer, making it a compelling therapeutic target. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to facilitate an objective evaluation of this compound's on-target effects.

Quantitative Comparison of PFKFB3 Inhibitors

The in vitro potency and selectivity of this compound against various PFKFB isoforms have been determined and compared with other widely used PFKFB3 inhibitors. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

InhibitorPFKFB3 IC50 (nM)PFKFB2 IC50 (nM)PFKFB1 IC50 (nM)Notes
This compound 11 - 18 [1][2][3]159 [1][2]1130 [1][2]Demonstrates high potency and selectivity for PFKFB3.
3PO~22,900 - 25,000[4]Not widely reportedNot widely reportedMechanism of action is disputed; evidence suggests it may not directly bind to PFKFB3[5][6].
PFK15207Not widely reportedNot widely reportedA derivative of 3PO with higher potency.
PFK158137[7]Not widely reportedNot widely reportedA potent 3PO derivative; however, some studies show it does not inhibit PFKFB3 enzymatic activity directly in cell-free assays[1].
KAN0438757190[8]3600[8]Not widely reportedShows selectivity for PFKFB3 over PFKFB4.

On-Target Cellular Effects

The on-target efficacy of PFKFB3 inhibitors is often evaluated by their ability to reduce the intracellular levels of fructose-2,6-bisphosphate (F2,6BP), the product of PFKFB3's kinase activity.

InhibitorCellular F2,6BP Reduction (IC50)Key Cellular Effects
This compound 0.51 µM (in A549 cells)[9]Reduces MCL-1 protein levels, exhibits neuroprotective activity, and inhibits angiogenesis, potentially independent of glycolysis inhibition[5][6][10].
3POReported to decrease F2,6BP levelsSuppresses glucose uptake and inhibits endothelial cell proliferation. Its effects might be indirect.
PFK15Reduces F2,6BP levels in xenograft tumorsInduces apoptosis in cancer cells[11].
PFK158Reduces F2,6BP levels in cells[1]Reduces glucose uptake, ATP production, and induces apoptosis and autophagy in cancer cells[7].

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to evaluate the on-target effects of PFKFB3 inhibitors.

PFKFB3 Kinase Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on the kinase activity of PFKFB3.

General Protocol:

  • Recombinant human PFKFB3 enzyme is incubated with its substrates, fructose-6-phosphate (B1210287) (F-6-P) and ATP, in a suitable buffer system.

  • The inhibitor of interest (e.g., this compound) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of ADP produced, which is directly proportional to the kinase activity, is measured. This is often done using a coupled enzyme system that results in a detectable signal (e.g., luminescence via ADP-Glo™ Kinase Assay).[3]

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement

This assay determines the intracellular concentration of F2,6BP, a direct product of PFKFB3 activity.

General Protocol:

  • Cells are cultured and treated with the PFKFB3 inhibitor for a specific duration.

  • Cellular metabolites are extracted, typically using an alkaline solution to preserve F2,6BP.

  • The extract is neutralized.

  • The F2,6BP concentration is measured using a spectrophotometric method. This assay relies on the ability of F2,6BP to activate PFK-1. The activation of PFK-1 is coupled to a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[12][13]

  • The F2,6BP levels are normalized to the total protein concentration in the cell lysate.

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay assesses the effect of PFKFB3 inhibition on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

General Protocol:

  • A layer of basement membrane extract (e.g., Matrigel®) is allowed to solidify in the wells of a multi-well plate.

  • Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel® layer in the presence of the test inhibitor (e.g., this compound) or a vehicle control.

  • The cells are incubated for several hours to allow for the formation of tube-like structures.

  • The formation of these structures is visualized and quantified using microscopy and image analysis software. Parameters such as the number of nodes, number of meshes, and total tube length are measured.[9][14][15][16]

Isothermal Titration Calorimetry (ITC) for Direct Binding Assay

ITC is a biophysical technique used to directly measure the binding affinity of an inhibitor to its target protein.

General Protocol:

  • A solution of the target protein (e.g., recombinant PFKFB3) is placed in the sample cell of the calorimeter.

  • The inhibitor (e.g., this compound) is loaded into the injection syringe.

  • The inhibitor is titrated into the protein solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data are analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing direct evidence of binding.[5][6]

Visualizing the Landscape of PFKFB3 Inhibition

Diagrams illustrating the relevant signaling pathways and experimental workflows provide a clear conceptual framework for understanding the on-target effects of this compound.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Glycolysis Regulation cluster_downstream Cellular Outcomes Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Growth_Factors Growth_Factors PI3K_Akt PI3K_Akt Growth_Factors->PI3K_Akt Insulin Insulin Insulin->PI3K_Akt PFKFB3_Gene PFKFB3 Gene Transcription HIF1a->PFKFB3_Gene PI3K_Akt->PFKFB3_Gene PFKFB3_Protein PFKFB3 Protein PFKFB3_Gene->PFKFB3_Protein Apoptosis_Suppression Apoptosis Suppression PFKFB3_Protein->Apoptosis_Suppression F6P Fructose-6-Phosphate F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFKFB3_Protein PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Angiogenesis Angiogenesis Glycolysis->Angiogenesis Cell_Proliferation Cell_Proliferation Glycolysis->Cell_Proliferation AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3_Protein Inhibits

Caption: PFKFB3 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_inhibitor Inhibitor Evaluation Kinase_Assay PFKFB3 Kinase Inhibition Assay ITC Isothermal Titration Calorimetry (ITC) F26BP_Measurement Cellular F2,6BP Measurement Angiogenesis_Assay In Vitro Angiogenesis (Tube Formation) Cell_Viability Cell Viability & Proliferation Assays AZ_PFKFB3_67 This compound AZ_PFKFB3_67->Kinase_Assay Determine IC50 AZ_PFKFB3_67->ITC Confirm Direct Binding AZ_PFKFB3_67->F26BP_Measurement Assess On-Target Cellular Effect AZ_PFKFB3_67->Angiogenesis_Assay Evaluate Functional Outcome AZ_PFKFB3_67->Cell_Viability Determine Cytotoxicity & Anti-proliferative Effects

Caption: General experimental workflow for evaluating PFKFB3 inhibitors.

Conclusion

This compound stands out as a highly potent and selective inhibitor of PFKFB3 with confirmed direct binding to its target. This contrasts with earlier inhibitors like 3PO and its derivatives, whose mechanisms of action have been questioned. The on-target effects of this compound are evident from its ability to potently reduce cellular F2,6BP levels. Furthermore, studies revealing its anti-angiogenic effects, potentially independent of glycolysis inhibition, suggest a nuanced and complex role for PFKFB3 that can be effectively probed with this tool compound. For researchers investigating the therapeutic potential of targeting PFKFB3, this compound represents a superior chemical probe for elucidating the multifaceted functions of this key metabolic enzyme.

References

A Head-to-Head Showdown: In Vivo Efficacy of PFKFB3 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of metabolic inhibitors for cancer therapy is both promising and complex. Among the key targets is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme pivotal for driving glycolysis in tumor cells. A variety of small molecule inhibitors targeting PFKFB3 have emerged, each with its own profile of potency, specificity, and in vivo activity. This guide provides a head-to-head comparison of prominent PFKFB3 inhibitors—3PO, PFK15, PFK158, AZ67, and KAN0438757—supported by experimental data from in vivo studies.

Quantitative Comparison of PFKFB3 Inhibitors

The following tables summarize the available quantitative data for the selected PFKFB3 inhibitors, focusing on their in vivo pharmacokinetic properties and efficacy in preclinical models.

In Vivo Pharmacokinetics
InhibitorAnimal ModelDoseCmaxT1/2Clearance
3PO C57Bl/6 Mice-113 ng/ml0.3 h2312 mL/min/kg
PFK15 C57Bl/6 Mice-3053 ng/ml5.1 h46.2 mL/min/kg
PFK158 --Improved vs. 3POImproved vs. 3PO-

Data for PFK158 indicates improved pharmacokinetic properties compared to 3PO, though specific values were not detailed in the reviewed literature.[1]

In Vivo Efficacy
InhibitorCancer ModelAnimal ModelKey Outcomes
3PO HER2+ Breast Cancer-Significantly suppressed tumor growth.[2]
PFK15 Lewis Lung CarcinomaSyngeneic MiceSuppressed glucose uptake and tumor growth.
Human Cancer XenograftsAthymic MiceAnti-tumor effects comparable to FDA-approved chemotherapeutic agents.[3]
PFK158 Human-derived TumorsMouse Models~80% growth inhibition.[1]
AZ67 Angiogenesis Model-Remarkable inhibitory potency, reducing angiogenesis at doses as low as 115 µg/kg.[4]
KAN0438757 Colorectal CancerC57BL6/N MiceWell tolerated with no systemic toxicity observed.[5][6]

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the PFKFB3 signaling pathway and a typical in vivo experimental workflow.

PFKFB3_Signaling_Pathway cluster_upstream Upstream Signals cluster_pfkfb3 PFKFB3 Regulation cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Oncogenes (Ras, AKT) Oncogenes (Ras, AKT) PFKFB3 PFKFB3 Oncogenes (Ras, AKT)->PFKFB3 Activate HIF-1α HIF-1α HIF-1α->PFKFB3 Activate Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate PFKFB3->Fructose-2,6-Bisphosphate Synthesizes Fructose-6-Phosphate Fructose-6-Phosphate PFK-1 PFK-1 Fructose-2,6-Bisphosphate->PFK-1 Allosterically Activates Glycolytic Flux Glycolytic Flux PFK-1->Glycolytic Flux Increases Tumor Growth Tumor Growth Glycolytic Flux->Tumor Growth Angiogenesis Angiogenesis Glycolytic Flux->Angiogenesis in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Implantation->Tumor Growth to Palpable Size Randomization into Groups Randomization into Groups Tumor Growth to Palpable Size->Randomization into Groups Treatment with PFKFB3 Inhibitor or Vehicle Treatment with PFKFB3 Inhibitor or Vehicle Randomization into Groups->Treatment with PFKFB3 Inhibitor or Vehicle Monitoring of Animal Health Monitoring of Animal Health Treatment with PFKFB3 Inhibitor or Vehicle->Monitoring of Animal Health Tumor Volume Measurement Tumor Volume Measurement Treatment with PFKFB3 Inhibitor or Vehicle->Tumor Volume Measurement Endpoint: Tumor Excision Endpoint: Tumor Excision Monitoring of Animal Health->Endpoint: Tumor Excision Immunohistochemistry (e.g., Caspase-3) Immunohistochemistry (e.g., Caspase-3) Endpoint: Tumor Excision->Immunohistochemistry (e.g., Caspase-3) Metabolic Analysis (e.g., FDG-PET) Metabolic Analysis (e.g., FDG-PET) Endpoint: Tumor Excision->Metabolic Analysis (e.g., FDG-PET)

References

Confirming PFKFB3 Target Engagement of AZ-PFKFB3-67: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZ-PFKFB3-67 with other known PFKFB3 inhibitors, focusing on target engagement, biochemical potency, and cellular effects. The information is intended to assist researchers in evaluating this compound for their specific research needs.

Executive Summary

This compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in the regulation of glycolysis. This guide presents experimental data confirming its direct engagement with PFKFB3 and compares its performance against other inhibitors such as 3PO, PFK15, N4A, and YN1. The data demonstrates the high potency and selectivity of this compound in biochemical assays and highlights its distinct cellular effects, particularly in the context of angiogenesis.

Data Presentation

Table 1: Biochemical Potency and Selectivity of PFKFB3 Inhibitors
InhibitorPFKFB3 IC50PFKFB1 IC50PFKFB2 IC50PFKFB4 InhibitionReference
This compound 11 nM[1][2][3][4]1130 nM[5][1][2][3][4]159 nM[5][1][2][3][4]<40% at 1.3 µM[Boyd S, et al., 2015]
3PO ~22.9 µMNot widely reportedNot widely reportedNot widely reported[Clem B, et al., 2008]
PFK15 207 nMNot significantly affected at 100 µMNot significantly affected at 100 µMNot significantly affected at 100 µM[Clem B, et al., 2013]
N4A ~3 µM<50% inhibition at 6 µM<50% inhibition at 6 µM<50% inhibition at 6 µM[Seo M, et al., 2011]
YN1 ~0.65 µM<40% inhibition at 1.3 µM<40% inhibition at 1.3 µM<40% inhibition at 1.3 µM[Seo M, et al., 2011]
Table 2: Cellular Activity of PFKFB3 Inhibitors
InhibitorCell LineGI50/IC50Effect on Lactate (B86563) ProductionEffect on AngiogenesisReference
This compound SU-DHL-4, OCI-LY-125 µM (MCL-1 reduction)[5]No decrease in endothelial cells[6][7][8][9]Inhibition of tube formation[6][7][8][9][Veseli BE, et al., 2021]
3PO Various cancer cell lines1.4-24 µM[10]Decreased in Jurkat cells[10]Inhibition of vessel sprouting[Clem B, et al., 2008]
PFK15 NCI-60 panel (mean)~3 µMAttenuated by 20-27% in RD cells[11]Impaired in HNSCC xenograft model[12][Clem B, et al., 2013]
N4A HeLa14.2 µMReduction in glycolytic fluxNot specifically reported[Seo M, et al., 2011]
YN1 HeLa8.2 µMReduction in glycolytic fluxNot specifically reported[Seo M, et al., 2011]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To confirm the direct binding of an inhibitor to PFKFB3.

Methodology:

  • Recombinant human PFKFB3 is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • The inhibitor is dissolved in the same buffer to minimize heats of dilution.

  • The sample cell of the ITC instrument is filled with the PFKFB3 solution (typically 10-50 µM).

  • The syringe is filled with the inhibitor solution (typically 100-500 µM).

  • A series of small injections of the inhibitor into the sample cell is performed while the heat change is measured.

  • The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement in a cellular context.

Methodology:

  • Cells are treated with the inhibitor or vehicle control for a specified time.

  • The cell suspension is aliquoted and heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • The amount of soluble PFKFB3 in the supernatant is quantified by Western blotting or other detection methods.

  • The melting curve of PFKFB3 is plotted as the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

PFKFB3 Enzymatic Activity Assay

Objective: To measure the inhibitory effect of a compound on the kinase activity of PFKFB3.

Methodology:

  • The assay is performed in a buffer containing ATP and the PFKFB3 substrate, fructose-6-phosphate.

  • Recombinant PFKFB3 enzyme is incubated with various concentrations of the inhibitor.

  • The reaction is initiated by the addition of ATP.

  • The product of the kinase reaction, fructose-2,6-bisphosphate, is measured using a coupled enzyme assay.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Lactate Production Assay

Objective: To assess the impact of PFKFB3 inhibition on the glycolytic pathway.

Methodology:

  • Cells are cultured in the presence of various concentrations of the inhibitor.

  • After a defined incubation period, the cell culture medium is collected.

  • The concentration of lactate in the medium is measured using a commercially available lactate assay kit.

  • The assay is typically based on an enzymatic reaction where lactate is oxidized, leading to the production of a colorimetric or fluorometric signal.

  • The change in lactate production relative to untreated cells is calculated.

Mandatory Visualization

PFKFB3_Signaling_Pathway cluster_glycolysis Glycolysis cluster_pfkfb3_regulation PFKFB3 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFKFB3_node PFKFB3 F6P->PFKFB3_node Kinase Phosphatase PFK1 PFK-1 F6P->PFK1 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate F26BP Fructose-2,6-BP PFKFB3_node->F26BP F26BP->PFK1 Allosteric Activation PFK1->F16BP AZ_PFKFB3_67 This compound AZ_PFKFB3_67->PFKFB3_node Inhibition

Caption: PFKFB3 signaling pathway and point of inhibition by this compound.

Target_Engagement_Workflow cluster_0 Biochemical Confirmation cluster_1 Cellular Target Engagement ITC Isothermal Titration Calorimetry (ITC) Enzyme_Assay PFKFB3 Enzymatic Activity Assay ITC->Enzyme_Assay Confirms Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) Enzyme_Assay->CETSA Guides Cellular Studies Cellular_Assay Cellular Assays (e.g., Lactate Production) CETSA->Cellular_Assay Confirms In-Cell Engagement Result Confirmed PFKFB3 Target Engagement Cellular_Assay->Result

Caption: Experimental workflow for confirming PFKFB3 target engagement.

Inhibitor_Comparison_Logic cluster_biochemical Biochemical Properties cluster_cellular Cellular Effects Inhibitor PFKFB3 Inhibitors Potency Potency (IC50) Inhibitor->Potency Selectivity Selectivity vs. other PFKFB isoforms Inhibitor->Selectivity Target_Engagement Cellular Target Engagement Inhibitor->Target_Engagement Potency->Target_Engagement Glycolysis_Inhibition Inhibition of Glycolysis Target_Engagement->Glycolysis_Inhibition Phenotypic_Effects Phenotypic Effects (e.g., Angiogenesis) Glycolysis_Inhibition->Phenotypic_Effects AZ_67 This compound AZ_67->Potency AZ_67->Selectivity AZ_67->Target_Engagement AZ_67->Phenotypic_Effects Glycolysis-Independent Angiogenesis Inhibition Others 3PO, PFK15, etc. Others->Potency Others->Selectivity Others->Target_Engagement Others->Glycolysis_Inhibition

Caption: Logical framework for comparing PFKFB3 inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of AZ-PFKFB3-67, a potent and selective PFKFB3 kinase inhibitor.

While the Safety Data Sheet (SDS) for this compound from some suppliers indicates that it does not meet the classification criteria for a hazardous substance under European Commission Directives, it is crucial to note that the chemical, physical, and toxicological properties have not been exhaustively investigated[1]. Therefore, treating this compound with a high degree of caution is the most prudent approach.

Data PointDescription
Hazard Status Does not meet hazardous classification criteria under EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008. However, toxicological properties are not fully known.[1]
Routes of Exposure Potential for exposure through inhalation, ingestion, and skin or eye contact.
Recommended PPE Safety glasses, chemical-resistant gloves, protective lab coat. A respirator may be necessary based on a risk assessment. Work should be conducted in a chemical fume hood.[1]
Environmental Safety Release into the environment should be strictly avoided. The product must not be allowed to enter drains.[1]

Step-by-Step Disposal Protocol for this compound

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (compliant with standard BS EN 374:2003 or equivalent), and a lab coat.[1]

  • All handling of this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or waste this compound powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.

    • Disposable items contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a designated, sealed waste bag or container.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled waste container.

    • The label should explicitly state "this compound Liquid Waste" and include a list of all solvents and their approximate concentrations.

  • Never mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

3. Storage of Chemical Waste:

  • Store all waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

  • Do not dispose of this compound, either in solid or liquid form, down the sanitary sewer or in the general trash.[1]

  • All waste containing this compound must be disposed of as chemical waste through your institution's EHS program or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for chemical waste disposal.

5. Spill Response:

  • In the event of a spill, immediately evacuate personnel from the affected area if necessary.

  • Wear appropriate PPE before attempting to clean the spill.

  • Contain and cover the spill with a suitable absorbent material.

  • Carefully collect the absorbent material and place it in a sealed container for disposal as chemical waste.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (e.g., powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (e.g., solutions in solvents) waste_type->liquid Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container liquid->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Arrange for Pickup by Institutional Environmental Health & Safety (EHS) store->contact_ehs final_disposal Disposal via Licensed Chemical Waste Contractor contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for AZ-PFKFB3-67

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and operational information for the handling and disposal of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physicochemical and Inhibitory Properties

This compound is a small molecule inhibitor used in research to study the role of PFKFB3 in various biological processes, particularly in cancer metabolism and angiogenesis.[1][2][3][4][5] Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₂₅N₅O₃
Molecular Weight 455.51 g/mol
Appearance White to off-white solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 100 mM) and Ethanol
Storage Store at -20°C
IC₅₀ values PFKFB3: 11 nM, PFKFB2: 159 nM, PFKFB1: 1130 nM
Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical when handling this compound to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE for various tasks.

TaskRecommended Personal Protective Equipment (PPE)
Weighing and preparing stock solutions Chemical fume hood, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.
Cell culture and in vitro assays Biological safety cabinet (if working with cell lines), safety glasses, gloves, and a lab coat.
In vivo studies Appropriate animal handling facility with designated procedure rooms, safety glasses, gloves, and a lab coat.
Waste disposal Safety glasses, chemical-resistant gloves, and a lab coat.

Operational Plans: Handling, Storage, and Disposal

A systematic approach to the handling, storage, and disposal of this compound is essential for maintaining a safe research environment.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container at -20°C in a designated and labeled area.

Solution Preparation

All manipulations involving the solid compound should be performed in a chemical fume hood to avoid inhalation of dust. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO. For a 10 mM stock solution, dissolve 4.56 mg of this compound in 1 mL of DMSO.

Disposal Plan

Dispose of unused this compound and contaminated materials in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect unused solid compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container for chemical waste.

  • Liquid Waste: Collect unused stock solutions and experimental media containing the compound in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Decontamination: Decontaminate work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

The following diagram illustrates the safe handling and disposal workflow for this compound.

G Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Weigh Weigh Solid in Fume Hood Store->Weigh Transport Safely Prepare Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare Use Use in Experiments Prepare->Use CollectSolid Collect Solid Waste Use->CollectSolid CollectLiquid Collect Liquid Waste Use->CollectLiquid Decontaminate Decontaminate Surfaces Use->Decontaminate Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose Decontaminate->Dispose

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocol: Cell Viability Assay

This protocol describes a common in vitro experiment to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations may range from 1 nM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement: After the incubation period, measure cell viability using a preferred method. For an MTT assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value of this compound.

Signaling Pathway

AZ-PFKFB3 is a key enzyme in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). PFKFB3 produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.[6][7][8][9][10] By inhibiting PFKFB3, this compound reduces the levels of F2,6BP, thereby decreasing the rate of glycolysis.[1][2][3][4][5]

The following diagram illustrates the role of PFKFB3 in the glycolytic pathway and the mechanism of action of this compound.

PFKFB3 Signaling Pathway in Glycolysis cluster_glycolysis Glycolysis cluster_regulation Regulation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFKFB3 PFKFB3 F6P->PFKFB3 Pyruvate Pyruvate F16BP->Pyruvate Lactate Lactate Pyruvate->Lactate F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP PFK1 PFK-1 F26BP->PFK1 Activates AZ67 This compound AZ67->PFKFB3 Inhibits

Caption: PFKFB3's role in glycolysis and its inhibition by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.